molecular formula C10H12N2O4 B055610 4-Acetamido-3-ethoxynitrobenzene CAS No. 116496-76-5

4-Acetamido-3-ethoxynitrobenzene

Cat. No.: B055610
CAS No.: 116496-76-5
M. Wt: 224.21 g/mol
InChI Key: XZWVZJDHIDYKPB-UHFFFAOYSA-N
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Description

4-Acetamido-3-ethoxynitrobenzene is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethoxy-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-16-10-6-8(12(14)15)4-5-9(10)11-7(2)13/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWVZJDHIDYKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387001
Record name 4-Acetamido-3-ethoxynitrobenzene
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116496-76-5
Record name N-(2-Ethoxy-4-nitrophenyl)acetamide
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Record name 4-Acetamido-3-ethoxynitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2-ethoxy-4-nitrophenyl)
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Acetamido-3-ethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 4-Acetamido-3-ethoxynitrobenzene. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Nomenclature and Structure

While commonly referred to as this compound, the more precise IUPAC name for the compound with CAS number 116496-76-5 is N-(2-ethoxy-4-nitrophenyl)acetamide . This name clarifies the substitution pattern on the benzene ring: the acetamido group is attached to the nitrogen at position 1, an ethoxy group is at position 2, and a nitro group is at position 4. For clarity and consistency with scientific databases, the IUPAC name will be used throughout this guide.

The chemical structure is as follows:

Caption: Chemical structure of N-(2-ethoxy-4-nitrophenyl)acetamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-(2-ethoxy-4-nitrophenyl)acetamide is presented in the table below. These values are primarily computed predictions from publicly available databases.

PropertyValueSource
CAS Number 116496-76-5Multiple chemical suppliers
Molecular Formula C10H12N2O4PubChem
Molecular Weight 224.21 g/mol PubChem
XLogP3 1.5PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem

Experimental Protocols

Proposed Synthesis: Acetylation of 2-Ethoxy-4-nitroaniline

A common method for the synthesis of acetanilides is the acetylation of the corresponding aniline. A proposed protocol for the synthesis of N-(2-ethoxy-4-nitrophenyl)acetamide is detailed below, based on a similar procedure for N-(4-methoxy-2-nitrophenyl)acetamide.[1]

Materials:

  • 2-Ethoxy-4-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve 2-ethoxy-4-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a molar excess of acetic anhydride to the solution at room temperature.

  • Allow the reaction mixture to stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(2-ethoxy-4-nitrophenyl)acetamide.

G cluster_synthesis Proposed Synthesis Workflow start Start: 2-Ethoxy-4-nitroaniline dissolve Dissolve in Glacial Acetic Acid start->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride react Stir at Room Temperature add_anhydride->react monitor Monitor by TLC react->monitor workup Solvent Evaporation monitor->workup Reaction Complete purify Recrystallization workup->purify end End: Pure N-(2-ethoxy-4-nitrophenyl)acetamide purify->end

Caption: Proposed workflow for the synthesis of N-(2-ethoxy-4-nitrophenyl)acetamide.

Analytical Methods

Standard analytical techniques can be employed for the characterization of N-(2-ethoxy-4-nitrophenyl)acetamide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure, including the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the functional groups present, such as the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

While specific spectral data for N-(2-ethoxy-4-nitrophenyl)acetamide is not widely published, data for the related isomer, N-(4-ethoxy-2-nitrophenyl)acetamide (CAS 885-81-4), is available and can serve as a reference.[2][3]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the biological activity and potential signaling pathway involvement of N-(2-ethoxy-4-nitrophenyl)acetamide. Nitroaromatic compounds are a class of molecules with diverse biological activities, and it is plausible that this compound could be of interest in drug discovery.[4] Further research is required to elucidate any potential therapeutic applications.

The general workflow for investigating the biological activity of a novel compound is outlined below.

G cluster_bioactivity Biological Activity Investigation Workflow compound N-(2-ethoxy-4-nitrophenyl)acetamide in_vitro In Vitro Assays (e.g., enzyme inhibition, cell viability) compound->in_vitro hit_id Hit Identification in_vitro->hit_id in_vivo In Vivo Studies (e.g., animal models) hit_id->in_vivo Promising Hit pathway Signaling Pathway Analysis in_vivo->pathway tox Toxicology Studies in_vivo->tox lead_opt Lead Optimization pathway->lead_opt tox->lead_opt

Caption: General workflow for investigating the biological activity of a new chemical entity.

Conclusion

N-(2-ethoxy-4-nitrophenyl)acetamide is a defined chemical entity with known basic physicochemical properties. While detailed experimental and biological data are currently scarce in the public domain, this guide provides a foundational understanding of the compound based on available information and established chemical principles. The proposed synthesis and analytical methods offer a starting point for researchers interested in further investigating this molecule. Its structural similarity to other biologically active nitroaromatic compounds suggests that it may be a candidate for future drug discovery and development efforts.

References

4-Acetamido-3-ethoxynitrobenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Acetamido-3-ethoxynitrobenzene: Molecular Structure and Weight

For researchers, scientists, and drug development professionals, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a detailed analysis of the molecular structure and weight of this compound, also known by its IUPAC name N-(4-ethoxy-3-nitrophenyl)acetamide.

Quantitative Molecular Data

A summary of the key quantitative data for N-(4-ethoxy-3-nitrophenyl)acetamide is presented in the table below for clear and easy comparison.

PropertyValue
Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol [1]
IUPAC Name N-(4-ethoxy-3-nitrophenyl)acetamide[1]

Molecular Structure Visualization

The two-dimensional chemical structure of N-(4-ethoxy-3-nitrophenyl)acetamide is depicted in the diagram below. This visualization illustrates the arrangement of the acetamido, ethoxy, and nitro functional groups attached to the central benzene ring.

Caption: Molecular structure of N-(4-ethoxy-3-nitrophenyl)acetamide.

References

Synthesis of 4-Acetamido-3-ethoxynitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 4-Acetamido-3-ethoxynitrobenzene, a valuable chemical intermediate. The synthesis is a two-step process commencing with the nitration of 4-ethoxyaniline to form the intermediate 4-ethoxy-2-nitroaniline, which is subsequently acetylated to yield the final product. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound, also known as N-(4-ethoxy-2-nitrophenyl)acetamide, follows a logical progression of electrophilic aromatic substitution followed by N-acylation. The ethoxy group of the starting material, 4-ethoxyaniline, is an ortho-, para-directing activator. Due to steric hindrance from the ethoxy group, the nitration reaction favors the introduction of the nitro group at the ortho position. The subsequent acetylation of the amino group is a standard and high-yielding transformation.

Synthesis_Pathway 4-Ethoxyaniline 4-Ethoxyaniline Nitration Nitration 4-Ethoxyaniline->Nitration HNO3, H2SO4 4-Ethoxy-2-nitroaniline 4-Ethoxy-2-nitroaniline Nitration->4-Ethoxy-2-nitroaniline Acetylation Acetylation 4-Ethoxy-2-nitroaniline->Acetylation Acetic Anhydride This compound This compound Acetylation->this compound

A high-level overview of the synthesis pathway.

Quantitative Data

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Starting Material 4-EthoxyanilineC₈H₁₁NO137.182-5[1]
Intermediate 4-Ethoxy-2-nitroanilineC₈H₁₀N₂O₃182.18111-113
Final Product N-(4-Ethoxy-2-nitrophenyl)acetamideC₁₀H₁₂N₂O₄224.21103-104[2]

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound. These protocols are based on established chemical principles and analogous procedures for similar compounds.

Step 1: Nitration of 4-Ethoxyaniline to 4-Ethoxy-2-nitroaniline

This procedure outlines the electrophilic nitration of 4-ethoxyaniline using a mixture of nitric acid and sulfuric acid. The amino group is a strong activating group, making the reaction proceed readily at low temperatures.

Materials:

  • 4-Ethoxyaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In the three-necked round-bottom flask, dissolve 4-ethoxyaniline in concentrated sulfuric acid at a ratio of approximately 1:5 (w/v) while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 4-ethoxyaniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • The precipitate, 4-ethoxy-2-nitroaniline, is then collected by vacuum filtration and washed with copious amounts of cold water until the filtrate is neutral.

  • The crude product can be neutralized with a saturated sodium bicarbonate solution and then washed again with water.

  • The product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 4-Ethoxyaniline in conc. H2SO4 at 0-5 °C Add Add Nitrating Mixture dropwise to aniline solution (maintain T < 10 °C) Dissolve->Add Prepare Prepare Nitrating Mixture (HNO3 in H2SO4) at 0-5 °C Prepare->Add Stir Stir at 0-5 °C for 1-2 hours Add->Stir Pour Pour onto crushed ice Stir->Pour Filter Filter and wash with cold water Pour->Filter Neutralize Neutralize with NaHCO3 (aq) Filter->Neutralize Recrystallize Recrystallize from Ethanol/Water Neutralize->Recrystallize Product 4-Ethoxy-2-nitroaniline Recrystallize->Product

Workflow for the nitration of 4-ethoxyaniline.
Step 2: Acetylation of 4-Ethoxy-2-nitroaniline to this compound

This step involves the N-acetylation of the intermediate product using acetic anhydride. This is a robust and high-yielding reaction. A detailed procedure for the analogous 4-methoxy-2-nitroaniline has been reported and can be adapted.[3]

Materials:

  • 4-Ethoxy-2-nitroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heating)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve 4-ethoxy-2-nitroaniline in glacial acetic acid in the round-bottom flask.

  • To this solution, add a slight molar excess (e.g., 1.2 equivalents) of acetic anhydride.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Based on analogous reactions, the reaction may take several hours to reach completion.[3]

  • Once the reaction is complete, the mixture can be poured into cold water to precipitate the product.

  • Collect the solid product, this compound, by vacuum filtration.

  • Wash the product thoroughly with water to remove any remaining acetic acid and acetic anhydride.

  • The crude product can be purified by recrystallization from an aqueous solution or a suitable organic solvent.[3]

Acetylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve 4-Ethoxy-2-nitroaniline in Glacial Acetic Acid Add Add Acetic Anhydride Dissolve->Add Stir Stir at Room Temperature Add->Stir Precipitate Pour into Cold Water Stir->Precipitate Filter Filter and Wash with Water Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product This compound Recrystallize->Product

References

Physical properties of 4-Acetamido-3-ethoxynitrobenzene (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4-Acetamido-3-ethoxynitrobenzene, with a specific focus on its melting point and solubility characteristics. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

The physical characteristics of an active pharmaceutical ingredient or intermediate are critical for its formulation and delivery. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Melting Point123 °CPubChem CID: 15685[1]
Solubility
WaterInsoluble (predicted)General Organic Compound Behavior
5% NaOHInsoluble (predicted)General Organic Compound Behavior
5% NaHCO₃Insoluble (predicted)General Organic Compound Behavior
5% HClInsoluble (predicted)General Organic Compound Behavior
Concentrated H₂SO₄Soluble (predicted)General Organic Compound Behavior[2]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of organic compounds like this compound are crucial for consistent and reliable data generation.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[3] A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.[4] The capillary method is a standard and widely accepted technique for this determination.[4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[4]

  • Thermometer[3][4]

  • Spatula[3]

  • Mortar and pestle (optional, for sample grinding)[3]

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[5] The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.[4][5][6]

  • Apparatus Setup: The packed capillary tube is placed in the heating block or attached to the thermometer in a heating bath of the melting point apparatus.[4]

  • Heating: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.[6] A rapid initial heating can be used to determine an approximate range, followed by a slower, more precise measurement with a fresh sample.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3][6]

Solubility Determination

Understanding the solubility profile of a compound is fundamental for developing purification methods, formulating solutions, and predicting its behavior in biological systems. A systematic approach is used to classify the compound's solubility.

Reagents and Solvents:

  • Distilled or deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Test tubes

  • Vortex mixer or stirring rod

Procedure:

  • Initial Test in Water: Approximately 10-25 mg of this compound is placed in a test tube, and about 0.5-1 mL of water is added.[2][7] The mixture is vigorously agitated.[8][9] If the compound dissolves completely, it is classified as water-soluble. The pH of the resulting solution should be tested with litmus or pH paper to determine if the compound is acidic, basic, or neutral.[7][8]

  • Test in 5% NaOH: If the compound is insoluble in water, its solubility in 5% NaOH is tested using a fresh sample.[2][10] Solubility in this weak base suggests the presence of an acidic functional group.[2]

  • Test in 5% NaHCO₃: For compounds that dissolve in 5% NaOH, a subsequent test in 5% NaHCO₃ can differentiate between strong and weak acids.[8][10]

  • Test in 5% HCl: If the compound is insoluble in water and 5% NaOH, its solubility in 5% HCl is determined.[8][9][10] Dissolution in dilute acid is a strong indication of a basic functional group, such as an amine.[8]

  • Test in Concentrated H₂SO₄: For compounds that are insoluble in water, dilute acid, and dilute base, solubility in cold, concentrated sulfuric acid is tested.[10] Most neutral compounds containing oxygen or nitrogen atoms will dissolve in or react with concentrated H₂SO₄.[2]

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process for classifying the solubility of an organic compound like this compound.

Solubility_Workflow start Start with Sample water Test Solubility in Water start->water naoh Test Solubility in 5% NaOH water->naoh Insoluble water_soluble Water-Soluble water->water_soluble Soluble hcl Test Solubility in 5% HCl naoh->hcl Insoluble acidic Acidic Compound naoh->acidic Soluble h2so4 Test Solubility in conc. H2SO4 hcl->h2so4 Insoluble basic Basic Compound hcl->basic Soluble neutral Neutral Compound h2so4->neutral Soluble inert Inert Compound h2so4->inert Insoluble

Caption: A flowchart of the systematic procedure for determining the solubility class of an organic compound.

References

An In-depth Technical Guide to 4-Acetamido-3-ethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

IUPAC Name: N-(4-ethoxy-3-nitrophenyl)acetamide[1]

CAS Number: 1777-84-0[1][2]

This guide provides a comprehensive overview of N-(4-ethoxy-3-nitrophenyl)acetamide, a nitroaromatic compound of interest in medicinal chemistry and drug development. Due to limited direct biological data on this specific molecule, this guide incorporates relevant information from its structural parent, phenacetin, and the broader class of nitroaromatic compounds to provide a thorough understanding of its potential properties and applications.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(4-ethoxy-3-nitrophenyl)acetamide. This data is crucial for its handling, formulation, and analysis in a research setting.

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂O₄[2][3]
Molecular Weight224.21 g/mol [1]
AppearanceBeige powder[4]
Melting Point103.5 °C[3]
Boiling Point429.6 °C at 760 mmHg[3]
Density1.282 g/cm³[3]
SolubilityInsoluble in water[4]
XLogP30.9[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count4[3]
Rotatable Bond Count3[3]

Synthesis and Characterization

Conceptual Synthesis Workflow

The synthesis of N-(4-ethoxy-3-nitrophenyl)acetamide would logically follow the electrophilic nitration of phenacetin. The ethoxy group is an activating, ortho-, para-director. Due to steric hindrance from the ethoxy group, the nitro group is likely to be directed to the position ortho to the acetamido group (position 3).

G Phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) Reaction Electrophilic Aromatic Substitution (Nitration) Phenacetin->Reaction Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_Mixture->Reaction Product N-(4-ethoxy-3-nitrophenyl)acetamide Reaction->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Conceptual workflow for the synthesis of N-(4-ethoxy-3-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of a Related Compound, N-(4-Methoxy-2-nitrophenyl)acetamide

This protocol can be adapted for the synthesis of the title compound by substituting the starting material with the corresponding ethoxy aniline derivative.

Materials:

  • 4-methoxy-2-nitroaniline (or 4-ethoxy-2-nitroaniline)

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • Dissolve 20 mmol of the substituted aniline in 30 ml of glacial acetic acid.

  • Add a 20% molar excess (24 mmol) of acetic anhydride to the solution.

  • Reflux the reaction mixture for 2 hours, with continuous stirring.

  • After the reaction is complete, dry the mixture under vacuum.

  • Purify the resulting residue by recrystallization twice from deionized water to obtain the final product.

Biological Context and Potential Applications

Direct biological activity data for N-(4-ethoxy-3-nitrophenyl)acetamide is scarce in publicly available literature. However, its structural similarity to phenacetin and its classification as a nitroaromatic compound provide a basis for predicting its potential biological and toxicological profile.

Metabolic Pathways and Toxicological Considerations

The presence of the nitro group is a key determinant of the biological activity and toxicity of nitroaromatic compounds. The bioreduction of the nitro group can lead to the formation of reactive intermediates that may exert therapeutic or toxic effects.

The parent compound, phenacetin, undergoes extensive metabolism in the liver, primarily through O-deethylation to form the active analgesic, paracetamol (acetaminophen). However, alternative metabolic pathways, such as N-hydroxylation, can lead to toxic metabolites. It is plausible that N-(4-ethoxy-3-nitrophenyl)acetamide could undergo similar metabolic transformations.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Phenacetin Phenacetin Paracetamol Paracetamol (Active Metabolite) Phenacetin->Paracetamol O-deethylation (CYP1A2) N_hydroxylation N-hydroxylation Phenacetin->N_hydroxylation Glucuronidation Glucuronidation Paracetamol->Glucuronidation Sulfation Sulfation Paracetamol->Sulfation Toxic_Metabolites Reactive/Toxic Metabolites N_hydroxylation->Toxic_Metabolites Excretion Renal Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Metabolic pathways of the parent compound, phenacetin.

Potential Therapeutic Relevance of the Nitroaromatic Moiety

Nitroaromatic compounds are a significant class of therapeutic agents with a wide range of pharmacological activities, including antibacterial, antiprotozoal, and anticancer effects. The biological activity is often linked to the reduction of the nitro group in hypoxic environments, which are characteristic of solid tumors and anaerobic bacteria. This can lead to the formation of cytotoxic reactive nitrogen species.

Given this, N-(4-ethoxy-3-nitrophenyl)acetamide could be investigated as a potential hypoxia-activated prodrug. Further research would be required to determine its specific biological targets and mechanism of action.

Experimental Protocols for Biological Evaluation

The following are example protocols that would be relevant for the initial biological characterization of N-(4-ethoxy-3-nitrophenyl)acetamide, based on the known properties of related compounds.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of a test compound.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compound (N-(4-ethoxy-3-nitrophenyl)acetamide)

  • Acetonitrile for quenching the reaction

  • LC-MS/MS for analysis

Procedure:

  • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Add HLM to the master mix to a final protein concentration of 0.5 mg/mL.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (e.g., at a final concentration of 1 µM).

  • Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify any metabolites formed.

Workflow for In Vitro Metabolism Studies

G cluster_workflow In Vitro Metabolism Workflow Prepare_Reagents Prepare Reagents (Buffer, HLM, NADPH system) Pre_incubation Pre-incubate at 37°C Prepare_Reagents->Pre_incubation Add_Compound Add Test Compound Pre_incubation->Add_Compound Incubation Incubate at 37°C (Time course) Add_Compound->Incubation Quench_Reaction Quench with Acetonitrile Incubation->Quench_Reaction Centrifugation Centrifuge Quench_Reaction->Centrifugation LCMS_Analysis LC-MS/MS Analysis Centrifugation->LCMS_Analysis

Caption: General workflow for an in vitro metabolism study.

Conclusion

N-(4-ethoxy-3-nitrophenyl)acetamide is a nitroaromatic compound with well-defined chemical properties. While direct biological data is limited, its structural relationship to phenacetin and the known activities of nitroaromatic compounds suggest potential for further investigation in drug discovery, particularly as a candidate for a hypoxia-activated prodrug. The provided experimental protocols offer a starting point for its synthesis and biological evaluation. Further research is warranted to elucidate its specific mechanism of action, metabolic fate, and therapeutic potential.

References

In-depth Technical Guide: Health and Safety Information for 4-Acetamido-3-ethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive search, no specific health and safety data, toxicological studies, or Material Safety Data Sheets (MSDS) were found for 4-Acetamido-3-ethoxynitrobenzene. The following guide is a scientifically inferred hazard assessment based on the known properties of structurally similar nitroaromatic compounds, primarily nitrobenzene and its derivatives. This information should be used as a preliminary guide for hazard recognition and not as a substitute for compound-specific data. All handling of this chemical should be conducted with extreme caution in a controlled laboratory setting by trained professionals.

Executive Summary

This compound belongs to the nitroaromatic class of compounds. Based on the toxicological profiles of analogous substances, it should be considered a hazardous chemical with the potential for significant toxicity if not handled properly. The primary hazards are anticipated to include toxicity upon ingestion, inhalation, and dermal contact, potential for causing serious eye and skin irritation, and possible long-term health effects such as carcinogenicity and reproductive toxicity. A critical and characteristic toxic effect of nitroaromatic compounds is the induction of methemoglobinemia.[1][2]

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, a precautionary classification based on its structural analogues is prudent.

Anticipated GHS Classification:

  • Acute Toxicity:

    • Oral: Category 3, Toxic if swallowed.[3][4][5][6][7][8]

    • Dermal: Category 3, Toxic in contact with skin.[3][4][5][6][7][8]

    • Inhalation: Category 3, Toxic if inhaled.[3][4][5][6][7][8]

  • Skin Corrosion/Irritation: Category 2, Causes skin irritation.[9][10]

  • Serious Eye Damage/Eye Irritation: Category 2A, Causes serious eye irritation.[9][10]

  • Carcinogenicity: Category 2, Suspected of causing cancer.[3][4][5][6][7][8]

  • Reproductive Toxicity: Category 1B or 2, May damage fertility or the unborn child.[3][4][5][6][7]

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 or 2, Causes damage to organs (particularly blood) through prolonged or repeated exposure.[3][4][5][6][7]

  • Hazardous to the Aquatic Environment (Chronic): Category 2 or 3, Toxic or harmful to aquatic life with long-lasting effects.[3][5][6][7][8]

Physical and Chemical Properties (Predicted)

No experimental data for the physical and chemical properties of this compound were found. The table below presents data for a closely related compound, Nitrobenzene, to provide a general reference.

PropertyValue for NitrobenzeneReference
Appearance Pale yellow to yellow-brown oily liquid[9]
Odor Almond-like[9]
Melting Point 5.7 °C[6]
Boiling Point 210.9 °C[6]
Flash Point 88 °C (closed cup)[6]
Solubility in Water 1.9 g/L at 20 °C[6]

Toxicological Information (Inferred)

The toxicology of this compound has not been studied. The information below is based on the known effects of nitrobenzene and related compounds. The primary mechanism of toxicity for nitroaromatic compounds is the oxidation of the ferrous iron in hemoglobin to the ferric state, leading to the formation of methemoglobin, which cannot transport oxygen.[2]

Key Toxicological Endpoints (Inferred):

  • Acute Toxicity: Exposure through ingestion, inhalation, or skin absorption can lead to toxic effects.[3][4][5][6][7][8] The onset of symptoms may be delayed.[6]

  • Methemoglobinemia: This is a hallmark of nitroaromatic compound poisoning.[2] Symptoms include cyanosis (bluish discoloration of the skin), headache, dizziness, nausea, tachycardia, and in severe cases, respiratory depression, coma, and death.[2]

  • Skin and Eye Irritation: Direct contact is expected to cause skin and serious eye irritation.[9][10]

  • Chronic Toxicity: Long-term exposure may lead to damage to the blood (anemia), liver, and nervous system.[4][5][6][7]

  • Carcinogenicity: Nitrobenzene is classified as a suspected human carcinogen (Group 2B by IARC).[3][4][5][6][7][8] It is prudent to consider this compound as a potential carcinogen.

  • Reproductive Toxicity: Nitrobenzene has been shown to impair fertility in animal studies.[3][4][5][6][7] Therefore, this compound should be treated as a potential reproductive toxin.

Experimental Protocols

As no specific experimental data for this compound exists, this section outlines general protocols for handling and safety assessment based on best practices for hazardous new chemical entities and known protocols for analogous compounds.

General Handling and Exposure Control Protocol

This protocol is designed to minimize exposure during routine laboratory operations.

  • Engineering Controls:

    • All manipulations of this compound (solid or in solution) must be conducted in a certified chemical fume hood.[11]

    • Use of a glove box is recommended for weighing and aliquoting the solid compound.

    • Ensure safety showers and eyewash stations are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered, chemical-resistant gloves (e.g., nitrile).[6] Check for compatibility before use.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

    • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11]

  • Decontamination and Waste Disposal:

    • Decontaminate all surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water.

    • All waste materials (gloves, pipette tips, containers) contaminated with the compound must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.[6][11]

Emergency Procedures Protocol

This protocol outlines the immediate steps to be taken in case of an exposure event.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[4][12]

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][12]

    • Seek immediate medical attention.[4]

  • Eye Contact:

    • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][12]

    • Remove contact lenses if present and easy to do.[4]

    • Seek immediate medical attention.[4]

  • Inhalation:

    • Move the individual to fresh air immediately.[5][9][11]

    • If breathing is difficult or has stopped, provide artificial respiration.[4][11][12]

    • Seek immediate medical attention.[4][11][12]

  • Ingestion:

    • Do NOT induce vomiting.[11]

    • Rinse the mouth with water.[5][6][11]

    • Seek immediate medical attention.[4][5][11]

Visualizations

Logical Workflow for Handling a Novel Nitroaromatic Compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response a Literature Search for Specific Compound Data b No Data Found: Proceed with Caution a->b Negative c Data Found: Follow Specific SDS a->c Positive d Assess Hazards Based on Analogous Compounds b->d e Develop Handling & Emergency Protocols d->e f Use Certified Fume Hood e->f g Wear Full PPE: - Double Gloves - Goggles & Face Shield - Lab Coat f->g h Perform Experiment g->h i Decontaminate Work Area h->i k Exposure Event Occurs h->k j Dispose of Hazardous Waste i->j l Follow Emergency Protocol: - Skin/Eye Wash - Move to Fresh Air k->l m Seek Immediate Medical Attention l->m n Inform Safety Officer m->n

Caption: Workflow for safe handling of a chemical with unknown specific safety data.

Inferred Toxicological Pathway of Nitroaromatic Compounds

G compound Nitroaromatic Compound (e.g., this compound) dermal Dermal Contact compound->dermal inhalation Inhalation compound->inhalation ingestion Ingestion compound->ingestion metabolism Metabolic Reduction (e.g., by nitroreductases) dermal->metabolism inhalation->metabolism ingestion->metabolism reactive_intermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamine) metabolism->reactive_intermediates hemoglobin Hemoglobin (Fe2+) reactive_intermediates->hemoglobin Oxidizes methemoglobin Methemoglobin (Fe3+) hemoglobin->methemoglobin hypoxia Tissue Hypoxia methemoglobin->hypoxia Leads to symptoms Clinical Symptoms: - Cyanosis - Headache - Dizziness hypoxia->symptoms

Caption: Inferred metabolic pathway leading to methemoglobinemia from nitroaromatic compounds.

References

The Discovery of 4-Acetamido-3-ethoxynitrobenzene: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-ethoxynitrobenzene, also known by its IUPAC name N-(4-ethoxy-3-nitrophenyl)acetamide or as 3'-Nitro-p-acetophenetidide, is a nitroaromatic compound. Its discovery and synthesis are rooted in the broader exploration of electrophilic aromatic substitution on substituted benzene rings, a cornerstone of organic chemistry. This technical guide provides a comprehensive review of the literature concerning the discovery and synthesis of this compound, presenting detailed experimental protocols, quantitative data, and a historical perspective on its preparation. The primary method for its synthesis is the nitration of N-(4-ethoxyphenyl)acetamide, commonly known as phenacetin.

Discovery and Historical Synthesis

The synthesis of this compound is a classic example of directing group effects in electrophilic aromatic substitution. The starting material, phenacetin, possesses two activating groups on the benzene ring: an acetamido group (-NHCOCH₃) and an ethoxy group (-OCH₂CH₃), which are para to each other. Both groups are ortho, para-directing.

Early investigations into the nitration of phenacetin revealed that the reaction conditions significantly influence the isomeric product distribution. Nitration using a mixture of nitric acid and acetic acid predominantly yields the 2-nitro isomer, N-(4-ethoxy-2-nitrophenyl)acetamide.[1]

The "discovery" of the 3-nitro isomer, this compound, is linked to the use of a stronger acidic medium. Historical literature, though not always providing exhaustive detail in a modern format, points towards the use of concentrated sulfuric acid as the solvent for the nitration of phenacetin to achieve substitution at the 3-position (ortho to the acetamido group and meta to the ethoxy group).[1] While a singular "discovery" paper is not readily apparent in modern databases, the work of chemists in the early 20th century on the nitration of substituted anilides laid the foundation for this synthesis. The choice of sulfuric acid as the reaction medium is crucial; it is hypothesized that protonation of the acetamido group in the strongly acidic environment modulates its directing effect, leading to the formation of the 3-nitro isomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC NameN-(4-ethoxy-3-nitrophenyl)acetamide[2]
Synonyms3'-Nitro-p-acetophenetidide, this compound[2]
CAS Number1777-84-0
Molecular FormulaC₁₀H₁₂N₂O₄
Molecular Weight224.21 g/mol [2]
AppearanceBeige powder[2]
Melting Point103-105 °C
SolubilityInsoluble in water[2]

Experimental Protocols

While the original publications describing the synthesis of this compound may lack the detailed format of modern experimental sections, a representative protocol can be constructed based on established procedures for the nitration of similar aromatic compounds in sulfuric acid. The following is a detailed methodology adapted from the literature for the synthesis of this compound.

Synthesis of this compound via Nitration of Phenacetin

This procedure is based on the nitration of a structurally similar compound, acetophenone, and adapted for phenacetin based on the understanding of the reaction mechanism.[3]

Materials:

  • N-(4-ethoxyphenyl)acetamide (Phenacetin)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethanol

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Beakers

  • Recrystallization apparatus

Procedure:

  • Preparation of the Phenacetin Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add a specific molar equivalent of phenacetin. Cool the flask in an ice-salt bath to 0 °C. Slowly add a calculated volume of concentrated sulfuric acid while maintaining the temperature at or below 5 °C. Stir the mixture until the phenacetin is completely dissolved.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding a molar excess of concentrated nitric acid to a portion of concentrated sulfuric acid. This mixture should be pre-cooled to 0 °C in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred phenacetin solution using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 30 minutes.

  • Work-up and Isolation: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. The crude this compound will precipitate as a solid. Allow the ice to melt completely, and then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield and Characterization:

The yield of the purified product can be determined after drying. The identity and purity of the synthesized this compound can be confirmed by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Logical Relationship of Synthesis

The synthesis of this compound is a multi-step process that relies on the principles of electrophilic aromatic substitution and the careful control of reaction conditions to achieve the desired regioselectivity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) Dissolution Dissolution in H₂SO₄ (0-5 °C) Phenacetin->Dissolution Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitration Nitration (0-5 °C) Nitrating_Mixture->Nitration Dissolution->Nitration Quenching Quenching on Ice Nitration->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis and purification of this compound.

Experimental_Workflow start Start dissolve Dissolve Phenacetin in conc. H₂SO₄ at 0-5 °C start->dissolve prepare_nitrating_mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) and cool to 0 °C start->prepare_nitrating_mix add_nitrating_mix Add Nitrating Mixture Dropwise to Phenacetin Solution (maintain 0-5 °C) dissolve->add_nitrating_mix prepare_nitrating_mix->add_nitrating_mix stir Stir at 0-5 °C for 30 minutes add_nitrating_mix->stir pour_on_ice Pour Reaction Mixture onto Crushed Ice stir->pour_on_ice filter_crude Filter Crude Product pour_on_ice->filter_crude wash_crude Wash with Cold Water filter_crude->wash_crude recrystallize Recrystallize from Ethanol wash_crude->recrystallize filter_pure Filter Purified Product recrystallize->filter_pure wash_pure Wash with Cold Ethanol filter_pure->wash_pure dry Dry Under Vacuum wash_pure->dry end End dry->end

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The discovery of this compound is intrinsically linked to the systematic study of electrophilic nitration on substituted aromatic compounds. The ability to selectively synthesize the 3-nitro isomer by controlling the reaction conditions, specifically through the use of concentrated sulfuric acid, highlights a fundamental principle of organic synthesis. This technical guide has provided a comprehensive overview of the historical context, key physicochemical data, and a detailed, adaptable experimental protocol for the preparation of this compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

Unlocking the Potential: A Technical Guide to Emerging Research Areas for Substituted Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzene derivatives, a versatile class of organic compounds, are at the forefront of significant research endeavors spanning medicine, materials science, and environmental management. The unique electronic properties conferred by the nitro group, combined with the vast possibilities for substitution on the benzene ring, make these molecules valuable building blocks for novel applications. This technical guide provides an in-depth exploration of key research areas, complete with quantitative data, detailed experimental protocols, and visualizations of critical pathways and workflows to empower scientists in their research and development efforts.

Therapeutic Applications: A New Frontier in Drug Discovery

Substituted nitrobenzene derivatives have emerged as promising scaffolds in the development of novel therapeutic agents, particularly in oncology and infectious diseases. Their mechanisms of action are often tied to the bioreduction of the nitro group within specific physiological environments, leading to targeted cellular effects.

Anticancer Agents

The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitroaromatic prodrugs. Researchers are actively exploring nitrobenzene derivatives that can be selectively reduced in low-oxygen conditions to release potent cytotoxic agents. Furthermore, certain derivatives have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Poly (ADP-ribose) polymerase (PARP) and Topoisomerase I.

A notable area of investigation involves the synthesis of nitrobenzyl derivatives of established anticancer drugs like SN-38, the active metabolite of irinotecan.[1][2][3] These derivatives often exhibit reduced toxicity in normal tissues while demonstrating potent anti-tumor activity upon activation in hypoxic cancer cells.[1][2][3] Another promising class of compounds is the 2-aryl-5(6)-nitro-1H-benzimidazoles, which have shown significant cytotoxicity against various cancer cell lines.[4][5]

CompoundCancer Cell LineIC50Citation(s)
2-nitrobenzyl-SN-38K562 (human leukemia)25.9 nM[1][2][3]
3-nitrobenzyl-SN-38K562 (human leukemia)12.2 nM[1][2][3]
4-nitrobenzyl-SN-38K562 (human leukemia)58.0 nM[1][2][3]
SN-38 (control)K562 (human leukemia)3.0 nM[1][2][3]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (lung carcinoma)28 nM[4][5]
Compound 3 (a 2-aryl-5(6)-nitro-1H-benzimidazole derivative)-PARP Inhibition IC50: 0.05 µM[4]
3-aminobenzamide (PARP inhibitor control)-PARP Inhibition IC50: 28.5 µM[4]

Synthesis of Nitrobenzyl-SN-38 Derivatives: A general procedure involves the alkylation of SN-38 with the corresponding nitrobenzyl bromide in the presence of a base, such as cesium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature, and the product is purified using column chromatography.[3]

Cytotoxicity (MTT) Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[9]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7][9] The percentage of cell viability is calculated relative to untreated control cells.

Topoisomerase I Inhibition Assay: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[11][12][13]

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[11]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS).[11]

  • Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA indicates inhibition of the enzyme.

Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay: This assay quantifies the inhibition of PARP activity, often in a colorimetric or fluorometric format.[14][15][16]

  • Plate Coating: Use a 96-well plate pre-coated with histones.

  • Reaction Initiation: Add cell lysate or purified PARP enzyme, biotinylated NAD+, and activated DNA to the wells, along with the test inhibitor.

  • Incubation: Incubate the plate to allow the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histones.

  • Detection: Wash the plate and add streptavidin-HRP conjugate, followed by a chemiluminescent or colorimetric substrate.

  • Signal Measurement: Read the signal using a luminometer or spectrophotometer. A decrease in signal intensity corresponds to PARP inhibition.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action cluster_preclinical Preclinical Development s1 Design of Nitrobenzene Derivatives s2 Chemical Synthesis s1->s2 s3 Purification & Structural Analysis (NMR, MS) s2->s3 v1 Cytotoxicity Assays (e.g., MTT) s3->v1 v2 Mechanism of Action Studies v1->v2 v3 Lead Compound Identification v2->v3 m1 Topoisomerase I Inhibition v2->m1 m2 PARP Inhibition v2->m2 m3 Hypoxia-Activated Prodrug v2->m3 p1 In Vivo Animal Models v3->p1 p2 Toxicity & Pharmacokinetic Studies p1->p2

Drug discovery workflow for nitrobenzene-based anticancer agents.

hypoxia_activation NB_Prodrug Nitrobenzene Prodrug (Less Toxic) Tumor_Cell Hypoxic Tumor Cell NB_Prodrug->Tumor_Cell Normal_Cell Normoxic Normal Cell NB_Prodrug->Normal_Cell Minimal Activation Active_Drug Active Cytotoxic Drug (Toxic to Cancer Cells) Cell_Death Cancer Cell Death Active_Drug->Cell_Death Reduction Nitroreductases (Enzymatic Reduction) Tumor_Cell->Reduction Low O2 Reduction->Active_Drug

Hypoxia-activated prodrug concept for targeted cancer therapy.
Antimicrobial Agents

Nitroaromatic compounds have a long history in treating microbial infections. Their mechanism of action generally involves the enzymatic reduction of the nitro group by microbial nitroreductases to form reactive intermediates, such as nitroso and hydroxylamine species, which can damage cellular macromolecules like DNA, leading to cell death.[6] This makes them effective against a range of pathogens, including bacteria and fungi.

Current research focuses on synthesizing novel nitrobenzene derivatives, such as nitrated benzothiazoles, to overcome microbial resistance and broaden the spectrum of activity.[17][18][19][20]

Compound ClassMicroorganismMIC (mg/mL)Citation(s)
Thiazolidin-4-one derivatives of benzothiazole (8a, 8c with nitro group)Pseudomonas aeruginosa0.09 - 0.18[21]
Thiazolidin-4-one derivatives of benzothiazole (8a, 8c with nitro group)Escherichia coli0.09 - 0.18[21]
Streptomycin (control)Pseudomonas aeruginosa, Escherichia coli0.05 - 0.1[21]
Ampicillin (control)Pseudomonas aeruginosa, Escherichia coli0.2[21]

Synthesis of 5-Nitro-2-aryl Substituted-1H-benzimidazoles: These compounds can be synthesized through the cyclo-condensation of 4-nitro-ortho-phenylenediamine with various phenoxyacetic acids in the presence of an acid catalyst like HCl. Microwave-assisted synthesis has been shown to be an efficient method, offering high yields and short reaction times.[22]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the number of viable bacteria.

Advanced Materials Science

The strong electron-withdrawing nature of the nitro group makes substituted nitrobenzenes key components in the design of advanced functional materials.

Nonlinear Optical (NLO) Materials

Donor-acceptor substituted nitrobenzene derivatives are known to possess large molecular hyperpolarizabilities, making them attractive for applications in nonlinear optics, such as frequency conversion and optical switching.[1][10] Research in this area focuses on the synthesis of novel chromophores with enhanced NLO properties.

Synthesis of NLO-Active Nitroanilines: A common method for synthesizing p-nitroaniline, a precursor for many NLO materials, involves the nitration of acetanilide followed by hydrolysis of the acetyl group.

  • Nitration of Acetanilide: Acetanilide is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid, then cooled. Fuming nitric acid is added slowly while maintaining a low temperature. The product, p-nitroacetanilide, is precipitated by pouring the reaction mixture onto ice.

  • Hydrolysis: The p-nitroacetanilide is heated under reflux with sulfuric acid to remove the acetyl group, yielding p-nitroaniline, which is then precipitated and purified.

Kurtz-Perry Powder Technique for Second-Harmonic Generation (SHG) Measurement: This is a rapid screening method to evaluate the NLO efficiency of powdered crystalline materials.[2][3][12]

  • Sample Preparation: The material is ground into a fine powder and sieved to obtain a specific particle size range.

  • Laser Irradiation: The powdered sample is irradiated with a high-intensity laser beam (e.g., a Nd:YAG laser at 1064 nm).

  • SHG Detection: The intensity of the second-harmonic light generated (at 532 nm) is measured using a photomultiplier tube and compared to a reference material with a known NLO response (e.g., potassium dihydrogen phosphate - KDP).

Electric-Field-Induced Second-Harmonic Generation (EFISH): This technique is used to measure the second-order NLO response of molecules in solution.[1][6][7][11]

  • Sample Preparation: The compound is dissolved in a suitable solvent.

  • Experimental Setup: A high-intensity laser beam is passed through the solution while a strong DC electric field is applied perpendicular to the laser propagation direction. This electric field breaks the centrosymmetry of the solution, allowing for SHG.

  • Measurement: The intensity of the generated second-harmonic light is measured and used to calculate the molecular hyperpolarizability.

High-Energy Materials

Polynitrobenzene derivatives are a cornerstone of energetic materials research. The presence of multiple nitro groups on the benzene ring imparts a high energy density. Research is focused on synthesizing novel, fully-substituted polynitrobenzenes to achieve superior energetic performance, thermal stability, and low impact sensitivity.[14]

CompoundDecomposition Temperature (Td)Impact Sensitivity (IS)Citation(s)
1,2-di-1H-triazol-4,6-diamino-3,5-dinitrobenzene (8)314 °C30 J
TNT (control)295 °C15 J

Synthesis of Fully-Substituted Polynitrobenzene Derivatives: A common strategy involves the nucleophilic substitution of leaving groups (e.g., halogens) on a polynitrobenzene core with energetic moieties like azides or triazoles. For example, 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) can be reacted with 1,2,4-triazole, followed by substitution of the remaining chloro groups with ammonia or sodium azide to yield highly substituted, nitrogen-rich energetic compounds.[14]

Environmental Science and Bioremediation

The widespread use of nitrobenzene derivatives in industry has led to environmental contamination, as these compounds are often toxic and recalcitrant to degradation.[13] Consequently, a significant area of research is dedicated to their bioremediation.

Biodegradation Pathways

Certain microorganisms, particularly species of Pseudomonas, have evolved metabolic pathways to degrade nitrobenzene and use it as a source of carbon, nitrogen, and energy. Understanding these pathways is crucial for developing effective bioremediation strategies.

The degradation of nitrobenzene by Pseudomonas putida and Pseudomonas pseudoalcaligenes often proceeds through a partial reductive pathway.

bioremediation_pathway Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene Nitrobenzene nitroreductase (NADPH) Hydroxylaminobenzene Hydroxylaminobenzene Nitrosobenzene->Hydroxylaminobenzene Nitrosobenzene reductase (NADPH) Two_Aminophenol 2-Aminophenol Hydroxylaminobenzene->Two_Aminophenol Hydroxylaminobenzene mutase Ring_Cleavage Meta Ring Cleavage Product (2-Aminomuconic semialdehyde) Two_Aminophenol->Ring_Cleavage 2-Aminophenol dioxygenase (Fe2+) Central_Metabolism Central Metabolism (TCA Cycle) Ring_Cleavage->Central_Metabolism Further enzymatic steps (Ammonia release)

Biodegradation pathway of nitrobenzene by Pseudomonas pseudoalcaligenes.
Bioremediation Strategies

Research into the bioremediation of nitrobenzene-contaminated soil and water explores various approaches, including natural attenuation, biostimulation (adding nutrients to enhance the activity of indigenous microorganisms), and bioaugmentation (introducing specific nitrobenzene-degrading microbes to the contaminated site).[12] Studies have shown that bioaugmentation with strains like Pseudomonas putida can significantly accelerate the removal of nitrobenzene from contaminated environments.[12]

Soil Remediation Microcosm Study:

  • Microcosm Setup: Establish microcosms using contaminated soil in glass bottles. Different treatment groups can include a natural attenuation control, a biostimulation group (with added nutrients), and a bioaugmentation group (inoculated with a known nitrobenzene-degrading bacterial strain).

  • Incubation: Incubate the microcosms under controlled conditions (e.g., temperature, moisture).

  • Sampling and Analysis: Periodically collect soil samples and extract the nitrobenzene using a solvent like methanol. Analyze the concentration of nitrobenzene in the extracts using High-Performance Liquid Chromatography (HPLC).

Conclusion

The field of substituted nitrobenzene derivatives is rich with opportunities for groundbreaking research. From the development of life-saving drugs and advanced optical materials to the creation of more powerful and stable energetic materials and innovative environmental remediation strategies, the potential applications are vast and impactful. This guide serves as a foundational resource, providing researchers with the necessary data, protocols, and conceptual frameworks to advance their work in these exciting and critical areas of science. The continued exploration of the synthesis and properties of these versatile molecules will undoubtedly lead to significant scientific and technological advancements.

References

A Technical Guide to Theoretical and Computational Studies of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds (NACs) are a significant class of organic molecules characterized by one or more nitro (-NO₂) groups attached to an aromatic ring.[1] They are prevalent as industrial intermediates for products like dyes, polymers, pesticides, and explosives.[1] However, their widespread use has led to environmental contamination, with many NACs listed as priority pollutants due to their toxicity, mutagenicity, and resistance to degradation.[1]

In the realm of drug discovery, the nitro group is a fascinating moiety. It can act as a pharmacophore or toxicophore, and its strong electron-withdrawing nature significantly influences a molecule's pharmacokinetic and pharmacodynamic properties.[2] NACs have shown a wide spectrum of biological activities, including antimicrobial, antiparasitic, and antineoplastic effects.[2][3]

The dual nature of NACs—as both environmental toxins and potential therapeutic agents—makes their study imperative. Computational chemistry and theoretical studies provide powerful, cost-effective tools to investigate these molecules at an atomic level.[4] Methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking allow researchers to predict toxicity, elucidate reaction mechanisms, and design novel drug candidates with improved efficacy and safety profiles.[5][6] This guide provides an in-depth overview of the core computational methodologies applied to the study of nitroaromatic compounds, targeting professionals in research and drug development.

Core Computational Methodologies

The computational investigation of NACs relies on a suite of theoretical models and simulation techniques. These methods can be broadly categorized into quantum mechanics, structure-activity relationship models, and molecular mechanics-based simulations.

Quantum Mechanics (QM): Density Functional Theory (DFT)

DFT is a robust quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[7] It is particularly useful for NACs to calculate properties that govern their toxicity and reactivity, such as molecular orbital energies (HOMO/LUMO), electrostatic potentials, and bond dissociation energies.[7] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor, as a lower energy gap often correlates with higher chemical reactivity and toxicity.[8][9]

Key Applications:

  • Reactivity Prediction: Calculating HOMO-LUMO gaps to assess electrophilicity and susceptibility to reduction, a key step in the metabolic activation of many NACs.[8]

  • Spectra Simulation: Predicting vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in the structural identification of NACs and their metabolites.[10]

  • Mechanism Elucidation: Mapping reaction pathways for degradation, metabolism, or detonation by calculating the energies of reactants, transition states, and products.[7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the chemical structure of compounds with their biological activity or toxicity.[11] For NACs, QSAR is extensively used to predict toxic endpoints like the 50% lethal dose (LD₅₀) or 50% inhibition growth concentration (IGC₅₀), significantly reducing the need for animal testing.[5][12] These models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical, topological, or electronic properties.

Key Descriptors for NACs:

  • Hydrophobicity (log K_ow): Relates to the transport of the compound to its site of action.[13]

  • Electronic Descriptors (E_LUMO, E_HOMO, Dipole Moment): E_LUMO, the energy of the lowest unoccupied molecular orbital, is often linked to the electrophilic nature and reactivity of NACs.[13]

  • Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (e.g., a nitroaromatic drug candidate) when it binds to a macromolecular target, typically a protein or DNA.[14][15] This method is central to structure-based drug design. For NACs, docking studies help elucidate their mechanism of action, such as inhibiting a specific enzyme or intercalating with DNA.[16] The output is typically a "docking score," representing the binding free energy, and a predicted binding pose showing key interactions like hydrogen bonds.[14][16]

Key Applications:

  • Target Identification: Screening NACs against various biological targets to identify potential mechanisms of action.

  • Lead Optimization: Guiding the modification of a lead compound to improve its binding affinity and selectivity for a target.[17]

  • Mechanism of Toxicity: Investigating how toxic NACs interact with critical cellular proteins or enzymes.[17]

Applications in Research and Drug Development

Toxicity Prediction and Assessment

A primary application of computational methods is the in silico prediction of NAC toxicity.[18] By developing robust QSAR models, researchers can screen large libraries of NACs for potential hazards without synthesizing them. These models can predict various toxic endpoints, including acute toxicity in rodents, mutagenicity, and ecotoxicity.[12][13][19]

G

Drug Design and Discovery

The nitro group can be a valuable component in drug design.[2] For instance, several nitro-containing compounds are used as antibiotics and anticancer agents. Computational tools are indispensable in this area. Molecular docking can identify NACs that bind effectively to therapeutic targets like bacterial enzymes or cancer-related proteins.[16][17] QSAR and DFT can then be used to optimize lead compounds for better activity and lower toxicity.[4][9]

G

Data Presentation: Quantitative Summaries

Quantitative data from computational studies are crucial for comparing compounds and validating models.

Table 1: Performance of Selected QSAR Models for Predicting NAC Toxicity

Target Organism/Endpoint Model Type Key Descriptors Used R² (Training) Q² (Cross-Val.) R² (Test) Reference
Rat Oral Acute Toxicity (LD₅₀) SiRMS Hydrophobicity, Electrostatic, van der Waals 0.96 - 0.98 0.84 - 0.93 0.89 - 0.92 [13][20]
Rat Oral Acute Toxicity (LD₅₀) MLR nNO₂, nS, nP, Tox⁺, Tox⁻ 0.858 - 0.857 [20]
Tetrahymena pyriformis (IGC₅₀) PLS Structural fragments - - 0.64 [12]
Mutagenicity (S. typhimurium) QSAR E-DRAGON, Quantum Chemistry 0.967 0.950 0.843 [19]

| Rat Oral Acute Toxicity (LD₅₀) | Ensemble (SVR) | 4885 molecular descriptors | 0.88 | - | 0.95 |[20][21] |

Table 2: DFT-Calculated Properties for Selected Nitroaromatic Compounds

Compound Method (Functional/Basis Set) Calculated Property Value Application/Insight Reference
1,3-Dinitrobenzene PBE0-D3BJ/def2SVP Interaction Energy with C₅N₂ sheet - Sensor capability [8]
Picric Acid PBE0-D3BJ/def2SVP Interaction Energy with C₅N₂ sheet -34.37 kcal/mol High sensor sensitivity [8]
4-Nitrophenylisocyanate B3LYP/6-311++G(d,p) HOMO-LUMO Energy Gap 4.516 eV Reactivity prediction [9]

| 1-Nitrotriphenylene | B3LYP/6-311+G** | Asymmetric Nitro Stretch Freq. | Higher than 2-NTRP | Structure-mutagenicity correlation |[10] |

Table 3: Molecular Docking of Nitroaromatic Compounds with Biological Targets

Ligand(s) Protein Target (PDB ID) Docking Software Binding Affinity (kcal/mol) Key Interaction Reference
N-[4-(Nitrophenoxy)phenyl]alkanamides DNA (3QSC) AutoDock Vina - Minor groove binding, H-bond with Guanine [16]

| Nitro Benzamide Derivatives (5 and 6) | iNOS | - | - | High binding efficiency to iNOS active site |[17] |

Experimental and Computational Protocols

Detailed and reproducible protocols are the bedrock of computational science.

Protocol for a Typical QSAR Study
  • Dataset Curation: Collect a dataset of NACs with experimentally determined biological activity or toxicity values (e.g., LD₅₀ from the ChemIDplus database).[20] Ensure data consistency and a wide range of values.

  • Molecular Geometry Optimization: Optimize the 3D structure of each molecule. A common initial method is a molecular mechanics force field (e.g., MM+ in HyperChem), followed by a conjugate gradient algorithm (e.g., Polak-Ribière) until the RMS gradient is below a threshold (e.g., 0.1 kcal/(Å mol)).[20]

  • Descriptor Calculation: Use software like E-DRAGON or PaDEL-Descriptor to calculate a large pool of molecular descriptors (e.g., constitutional, topological, quantum-chemical).[19]

  • Data Preprocessing: Remove constant or highly correlated descriptors. Split the dataset into a training set (typically ~75-80%) for model building and a test set for external validation.

  • Model Generation: Develop a regression or classification model using statistical methods like Multiple Linear Regression (MLR), Support Vector Regression (SVR), or Artificial Neural Networks (ANN).[20]

  • Model Validation:

    • Internal Validation: Perform n-fold cross-validation (e.g., 5-fold) and Y-scrambling on the training set to assess robustness and prevent chance correlation.[20]

    • External Validation: Use the model to predict the values for the test set compounds and calculate statistical metrics (e.g., R²_test, Q²_test) to evaluate its predictive power.[13]

Protocol for a DFT Calculation
  • Structure Input: Build the initial molecular structure of the NAC using a graphical interface like GaussView.

  • Computational Method Selection: Choose a DFT functional and basis set in the calculation software (e.g., Gaussian). A common and well-balanced choice is the B3LYP functional with the 6-311++G(d,p) basis set, which includes diffuse and polarization functions suitable for systems with heteroatoms and potential for hydrogen bonding.[9][10]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. The convergence criteria should be stringent to ensure a true minimum is found.

  • Frequency Calculation: After optimization, run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides thermodynamic data and vibrational spectra (IR/Raman).[10]

  • Property Calculation: Based on the optimized geometry, perform single-point energy calculations to obtain electronic properties like HOMO/LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis for charge distribution.[9]

Protocol for Molecular Docking
  • Receptor and Ligand Preparation:

    • Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.

    • Ligand: Draw the NAC structure and optimize its geometry using a method like DFT (see Protocol 5.2) or a faster force field method. Assign atomic charges.

  • Binding Site Definition: Identify the active site or binding pocket on the receptor. This can be determined from the location of a co-crystallized ligand or through binding site prediction software. Define a "grid box" that encompasses this entire site.

  • Docking Simulation: Use docking software like AutoDock Vina.[16] The program will systematically search for the best binding poses of the ligand within the defined grid box by evaluating millions of possible conformations and orientations.

  • Scoring and Analysis: The software ranks the generated poses using a scoring function that estimates the binding free energy (e.g., Vina score in kcal/mol).[14] The pose with the lowest energy score is considered the most probable binding mode.

  • Post-Docking Analysis: Visualize the best-ranked ligand-receptor complex. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) to understand the structural basis of the binding.[16]

Conclusion

Theoretical and computational chemistry offers an indispensable toolkit for the study of nitroaromatic compounds. These in silico methods provide deep molecular-level insights into the factors governing the toxicity, reactivity, and therapeutic potential of NACs. From predicting the toxicity of environmental pollutants with QSAR to designing novel drug candidates through molecular docking and DFT, computational approaches accelerate research, reduce costs, and minimize the reliance on animal testing. As computational power increases and algorithms become more sophisticated, these methods will continue to be at the forefront of environmental science, materials science, and drug discovery, enabling the development of safer chemicals and more effective medicines.

References

Methodological & Application

Synthesis Protocol for 4-Acetamido-3-ethoxynitrobenzene (N-(4-Ethoxy-2-nitrophenyl)acetamide)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Acetamido-3-ethoxynitrobenzene, systematically named N-(4-Ethoxy-2-nitrophenyl)acetamide. The synthesis is a two-step process commencing with the acetylation of 4-ethoxyaniline (p-phenetidine) to yield 4-ethoxyacetanilide (phenacetin), followed by the regioselective nitration of the activated aromatic ring. This protocol is designed for laboratory-scale synthesis and includes detailed methodologies, reagent quantities, reaction conditions, and purification procedures. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual reference.

Introduction

N-(4-Ethoxy-2-nitrophenyl)acetamide is a substituted nitroaromatic compound with potential applications as an intermediate in medicinal chemistry and organic synthesis.[1] The presence of acetamido, ethoxy, and nitro functional groups makes it a versatile building block for the synthesis of more complex molecules. The synthetic strategy involves first protecting the highly activating amino group of 4-ethoxyaniline via acetylation. This serves to moderate the reactivity of the starting material and directs the subsequent electrophilic nitration primarily to the position ortho to the acetamido group.

Step 1: Acetylation of 4-Ethoxyaniline to 4-Ethoxyacetanilide (Phenacetin)

This procedure outlines the N-acetylation of 4-ethoxyaniline using acetic anhydride in an aqueous medium. The addition of sodium acetate buffers the reaction mixture, facilitating the precipitation of the product.

Experimental Protocol
  • Preparation of Aniline Solution: In a 100 mL Erlenmeyer flask, combine 4-ethoxyaniline (2.5 g, 18.2 mmol) with deionized water (40 mL).

  • Acidification: Add concentrated hydrochloric acid (1.5 mL, ~18 mmol) to the mixture to dissolve the aniline derivative, forming the hydrochloride salt. Stir until a clear solution is obtained.

  • Reaction Setup: Prepare a solution of sodium acetate trihydrate (2.9 g, 21.3 mmol) in 10 mL of deionized water in a separate beaker.

  • Acetylation: To the stirred 4-ethoxyaniline hydrochloride solution, add acetic anhydride (2.0 mL, 2.16 g, 21.2 mmol) in one portion. Immediately following, add the prepared sodium acetate solution.

  • Precipitation and Isolation: Stir the mixture vigorously. A white precipitate of 4-ethoxyacetanilide will form. Cool the flask in an ice-water bath for 15-20 minutes to ensure complete crystallization.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry in a desiccator or a low-temperature oven (~80 °C) to a constant weight. The expected yield is typically high.

  • Purification (Optional): The product is often of sufficient purity for the next step. If required, 4-ethoxyacetanilide can be recrystallized from a hot water/ethanol mixture.

Step 2: Nitration of 4-Ethoxyacetanilide to N-(4-Ethoxy-2-nitrophenyl)acetamide

This procedure details the nitration of the synthesized 4-ethoxyacetanilide using a mixture of concentrated nitric and sulfuric acids at low temperature to control the exothermic reaction and ensure regioselectivity.

Experimental Protocol
  • Dissolution: In a 100 mL three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, place the dried 4-ethoxyacetanilide (1.79 g, 10 mmol) from Step 1.

  • Cooling: Place the flask in an ice-salt bath and add concentrated sulfuric acid (5 mL) while stirring to dissolve the solid. Cool the resulting solution to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate small beaker or test tube cooled in an ice bath, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.9 mL) to concentrated sulfuric acid (1.1 mL).

  • Nitration Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-ethoxyacetanilide over 20-30 minutes. Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. [2]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto 50 g of crushed ice in a 250 mL beaker with stirring. A yellow solid will precipitate.

  • Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from aqueous ethanol to yield N-(4-Ethoxy-2-nitrophenyl)acetamide as a pale yellow solid.[2]

Data Presentation

Table 1: Reactant and Product Quantities

StepCompound NameFormulaMolar Mass ( g/mol )Quantity (g)Moles (mmol)Role
14-EthoxyanilineC₈H₁₁NO137.182.518.2Starting Material
1Acetic AnhydrideC₄H₆O₃102.092.1621.2Reagent
1Sodium Acetate TrihydrateC₂H₃NaO₂·3H₂O136.082.921.3Reagent/Buffer
14-EthoxyacetanilideC₁₀H₁₃NO₂179.22--Intermediate Product
24-EthoxyacetanilideC₁₀H₁₃NO₂179.221.7910.0Starting Material
2Nitric Acid (conc.)HNO₃63.01~1.28~20.3Reagent
2Sulfuric Acid (conc.)H₂SO₄98.08~3.86~39.4Reagent/Catalyst
2N-(4-Ethoxy-2-nitrophenyl)acetamideC₁₀H₁₂N₂O₄224.22--Final Product

Table 2: Reaction Conditions and Expected Results

StepReactionTemperatureTimeSolventExpected YieldAppearanceMelting Point (°C)
1AcetylationRoom Temp. → Ice Bath~30 minWater>85%White Crystalline Solid134-136
2Nitration0-5 °C1 hourSulfuric Acid~60-70%Pale Yellow Solid103-105

Mandatory Visualization

SynthesisWorkflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration A 4-Ethoxyaniline C Reaction Flask (Acetylation) A->C 1. B Acetic Anhydride Sodium Acetate Aq. HCl B->C 2. D Ice Bath Crystallization C->D 3. E Vacuum Filtration D->E 4. F 4-Ethoxyacetanilide (Intermediate) E->F 5. H Reaction Flask (Nitration @ 0-5°C) F->H 6. G Conc. H₂SO₄ Conc. HNO₃ G->H 7. (Dropwise) I Ice Quench Precipitation H->I 8. J Vacuum Filtration I->J 9. K Recrystallization (Aq. Ethanol) J->K 10. L This compound (Final Product) K->L 11.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Crude 4-Acetamido-3-ethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 4-Acetamido-3-ethoxynitrobenzene, also known as N-(4-ethoxy-3-nitrophenyl)acetamide. The following sections outline common impurities, purification strategies including recrystallization and column chromatography, and detailed experimental procedures.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The crude product, typically synthesized via the nitration of N-(4-ethoxyphenyl)acetamide (phenacetin), often contains various impurities that must be removed to ensure the quality and integrity of downstream applications. This document details effective purification techniques to obtain high-purity this compound.

Potential Impurities

The primary impurities in crude this compound often arise from the nitration of phenacetin. Understanding these potential byproducts is crucial for selecting an appropriate purification strategy. Common impurities may include:

  • Isomeric Byproducts: Nitration of phenacetin can potentially lead to the formation of other nitro-isomers, although the primary product is the 3-nitro derivative.

  • N-nitroso Compounds: Under certain reaction conditions, N-nitroso derivatives such as N-nitroso-2-nitro-4-ethoxyacetanilide can be formed.[1]

  • Diazonium Salts: Unstable intermediates like 2-nitro-4-ethoxybenzenediazonium chloride can be present in the crude mixture.[1]

  • Unreacted Starting Material: Residual N-(4-ethoxyphenyl)acetamide may remain in the crude product.

  • Di-nitrated Products: Over-nitration can lead to the formation of di-nitro derivatives.

Purification Strategies

The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. The two primary methods for purifying crude this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection: The parent compound, N-(4-ethoxyphenyl)acetamide, is reported to be poorly soluble in water and more soluble in organic solvents such as ethanol, methanol, and dichloromethane.[2] This suggests that a mixed solvent system, such as ethanol-water, is a promising choice for recrystallization. A study on the crystallization of a similar compound, N-(4-nitrophenyl) acetamide, utilized a binary mixture of ethanol and water to improve yield and purity.[3] For N-(4-methoxy-3-nitrophenyl)acetamide, another related compound, recrystallization from deionized water has been successfully employed.[4]

General Procedure: The crude material is dissolved in a minimum amount of a hot solvent in which it is highly soluble. The solution is then cooled slowly, allowing the desired compound to crystallize out while the impurities remain dissolved in the mother liquor.

Column Chromatography

For higher purity requirements or for the separation of closely related impurities, column chromatography is a more powerful technique. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly suitable for compounds of this polarity.

Stationary Phase: A C18 column is a common choice for the separation of acetanilide derivatives.

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for the separation of such compounds. The polarity of the mobile phase can be adjusted by varying the ratio of the two solvents to achieve optimal separation. For compounds with ionizable groups, the pH of the mobile phase can be controlled using buffers to improve peak shape and resolution.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water

This protocol describes the purification of crude this compound using a mixed ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates the saturation point.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling process.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Data Presentation:

ParameterValue
Crude Sample WeightEnter Value g
Recrystallization SolventEthanol/Water
Volume of EthanolEnter Value mL
Volume of WaterEnter Value mL
Purified Sample WeightEnter Value g
YieldCalculate %
Melting Point (Crude)Enter Value °C
Melting Point (Purified)Enter Value °C
Purity (by HPLC)Enter Value %
Protocol 2: Purification by Reversed-Phase HPLC

This protocol provides a general guideline for the purification of this compound using preparative RP-HPLC.

Materials and Equipment:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the initial mobile phase composition or a stronger solvent like pure acetonitrile. Filter the sample solution through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale): It is recommended to first develop an analytical scale HPLC method to determine the optimal separation conditions. A typical starting point would be a C18 column with a gradient elution from a lower to a higher concentration of acetonitrile in water.

  • Preparative HPLC Run:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suggested starting gradient is 10-90% B over 30 minutes. This should be optimized based on the analytical run.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.

    • Detection: Monitor the elution at a wavelength where the target compound has strong absorbance (e.g., 254 nm).

    • Injection Volume: Dependent on the sample concentration and column capacity.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Solvent Removal: Combine the collected fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation:

ParameterValue
Crude Sample WeightEnter Value g
HPLC ColumnC18, Dimensions, Particle Size
Mobile PhaseAcetonitrile/Water
Gradient ProgramDescribe Gradient
Purified Sample WeightEnter Value g
YieldCalculate %
Purity (by analytical HPLC)>99%

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

PurificationWorkflow cluster_recrystallization Recrystallization cluster_hplc HPLC Purification crude Crude 4-Acetamido- 3-ethoxynitrobenzene dissolution Dissolution in Hot Solvent crude->dissolution hplc_prep Sample Preparation (Dissolution & Filtration) crude->hplc_prep hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Crystallization (Cooling) hot_filtration->crystallization filtration Vacuum Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying pure_product Pure 4-Acetamido- 3-ethoxynitrobenzene drying->pure_product hplc_injection Preparative HPLC hplc_prep->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal hplc_drying Drying solvent_removal->hplc_drying hplc_pure_product High-Purity 4-Acetamido- 3-ethoxynitrobenzene hplc_drying->hplc_pure_product

Caption: General purification workflow.

The following diagram illustrates the logical relationship in selecting a purification method.

MethodSelection start Crude Product Purity Assessment purity_check Desired Purity? start->purity_check recrystallization Recrystallization purity_check->recrystallization Moderate Purity hplc HPLC Purification purity_check->hplc High Purity final_product Final Pure Product recrystallization->final_product hplc->final_product

Caption: Purification method selection logic.

References

Application Notes and Protocols for 4-Acetamido-3-ethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and use of 4-Acetamido-3-ethoxynitrobenzene (also known as N-(4-ethoxy-3-nitrophenyl)acetamide; CAS No. 1777-84-0). The information is intended to ensure the safety of laboratory personnel and the integrity of experimental results.

Chemical and Physical Properties

This compound is a beige, powdered solid.[1][2][3] It is crucial to be aware of its physical and chemical properties to handle it safely and effectively in a research environment.

Table 1: Physical and Chemical Data of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₄[2][3][4]
Molecular Weight 224.21 g/mol [2][4]
Appearance Beige powder[1][2][3]
Melting Point 103.5 °C[2][5]
Boiling Point 365.61 °C (rough estimate)[2][5]
Density 1.2995 g/cm³ (rough estimate)[2][5]
Water Solubility Insoluble[1][2][4]
Solubility in Organic Solvents Soluble in ethanol, methanol, and dichloromethane.[6]
Aqueous Solubility (pH 7.4) >33.6 µg/mL[1]
Aqueous Solubility (70 °F) < 0.1 mg/mL[1]

Safety and Handling Precautions

As a nitrated acetamide, this compound should be handled with care. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[1][2][4] It is also reported to be an eye irritant.[1][4]

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

  • Body Protection: Wear a lab coat, and in cases of potential significant exposure, wear fire/flame-resistant and impervious clothing.

2.2. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.

2.3. General Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage Guidelines

Proper storage is essential to maintain the stability and integrity of this compound.

  • Container: Keep the container tightly closed.

  • Environment: Store in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Temperature: Store at ambient temperatures.[6]

Experimental Protocols

4.1. Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for in vitro or other experimental assays.

  • Pre-weighing Preparation: In a chemical fume hood, place a clean, dry, and appropriately sized weighing boat on a calibrated analytical balance.

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder onto the weighing boat.

  • Transfer: Transfer the weighed powder into a suitable volumetric flask.

  • Dissolution: Add a small amount of an appropriate organic solvent (e.g., ethanol, DMSO) to the flask to dissolve the powder. Gently swirl the flask to aid dissolution.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the stock solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date of preparation. Store in a cool, dark place.

4.2. Spill Response Protocol

In the event of a spill, follow these procedures to minimize exposure and contamination.

  • Evacuation: Evacuate non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Clean-up:

    • For small spills, dampen the solid spill material with 60-70% ethanol and transfer the dampened material to a suitable container for disposal.[7]

    • Use absorbent paper dampened with 60-70% ethanol to wipe the spill area.[7]

    • Place all contaminated materials into a sealed, labeled waste container.

  • Decontamination: Wash the spill area with a soap and water solution.

  • Waste Disposal: Dispose of the chemical waste according to institutional and local regulations.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Get medical attention immediately.

Diagrams

Diagram 1: Safe Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal start Start: Obtain this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Ensure Safety fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Compound on Analytical Balance fume_hood->weighing dissolution Dissolve in a Suitable Organic Solvent weighing->dissolution storage_conditions Store in a Tightly Sealed Container dissolution->storage_conditions After Use waste Dispose of Waste According to Regulations dissolution->waste Dispose Excess/Waste storage_location Cool, Dry, Well-Ventilated Area storage_conditions->storage_location storage_conditions->waste Dispose Expired/Unused incompatibilities Away from Strong Oxidizing Agents storage_location->incompatibilities end End waste->end

Caption: Workflow for the safe handling and storage of this compound.

Diagram 2: Spill Response Logical Flow

Caption: Logical flow for responding to a spill of this compound.

References

Application Notes: The Role of Nitro Compounds as Versatile Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitro compounds are a cornerstone of modern organic synthesis, prized for their dual nature as potent electron-withdrawing groups and versatile synthetic precursors.[1][2] Historically recognized for their use in explosives and dyes, the emphasis in recent decades has shifted towards their role as reactive intermediates in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[3][4] The nitro group's strong electron-withdrawing ability activates adjacent carbon-hydrogen bonds, facilitating a range of carbon-carbon bond-forming reactions.[1][5] Furthermore, the nitro group itself is readily transformed into a variety of other functional groups, most notably amines, carbonyls, and oximes, making nitroalkanes ideal and versatile building blocks in multi-step syntheses.[6][7][8]

This document outlines key synthetic transformations where nitro compounds serve as pivotal building blocks, providing detailed experimental protocols and comparative data for researchers in organic synthesis and drug development.

Key Synthetic Transformations

The synthetic utility of nitro compounds stems from a few powerful and reliable transformations. These reactions leverage either the acidity of the α-proton or the ability of the nitro group to be converted into other functionalities.

G cluster_C_C_Bond C-C Bond Formation cluster_Transformation Functional Group Transformation Nitroalkane Nitroalkane (R-CH2-NO2) Nitronate Nitronate Anion (aci-form) Nitroalkane->Nitronate Base Amine Primary Amine (R-CH2-NH2) Nitroalkane->Amine Reduction Henry β-Nitro Alcohol Nitronate->Henry + Aldehyde/Ketone (Henry Reaction) Michael γ-Nitro Ketone/Ester Nitronate->Michael + α,β-Unsaturated Carbonyl (Michael Addition) Carbonyl Ketone/Aldehyde (R-C(O)-R') Nitronate->Carbonyl + Acid (Nef Reaction)

Caption: Synthetic pathways originating from nitroalkanes.

Reduction of Nitro Groups to Primary Amines

The reduction of a nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis.[9][10] It is a crucial step in the production of anilines and other amino compounds that are key intermediates for pharmaceuticals and dyes.[6][11]

Methodologies for Nitro Group Reduction

Several robust methods exist for this reduction, with the choice depending on factors like functional group tolerance, chemoselectivity, and scalability.[9][12] The main categories are catalytic hydrogenation and metal-mediated reductions.[9][13]

  • Catalytic Hydrogenation: This is often the preferred method due to its high efficiency and clean reaction profiles.[9][14] It typically employs a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂).

  • Metal-mediated Reductions: These methods use metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media.[11][13] Tin(II) chloride (SnCl₂) is particularly useful for its mildness, allowing for the reduction of nitro groups in the presence of other reducible functionalities.[14]

Data Presentation: Comparison of Reduction Methods
Substrate (Example)MethodReagents & ConditionsSolventYield (%)Reference
4-NitrotolueneCatalytic HydrogenationH₂ (50 psi), 10% Pd/CEthanol>95[9]
1-Nitro-4-chlorobenzeneMetal (Fe) ReductionFe powder, NH₄ClEthanol/Water~90[9]
2-NitrophenolMetal (SnCl₂) ReductionSnCl₂·2H₂OEthanol>90[9]
Various NitroarenesMetal-free ReductionHSiCl₃, Tertiary AmineAcetonitrile85-99[10]
Experimental Protocols

Protocol 1.1: Catalytic Hydrogenation using Pd/C

  • Setup: In a pressure vessel (e.g., Parr shaker), add the nitro compound (1.0 eq) and 10% Palladium on carbon (5-10 mol%).

  • Solvent: Add a suitable solvent, such as ethanol or ethyl acetate.

  • Reaction: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine. Purify by crystallization or column chromatography if necessary.[9]

Protocol 1.2: Reduction using Tin(II) Chloride (SnCl₂)

  • Setup: In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture and carefully add a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Extraction: Filter the mixture, washing the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[9]

G start Nitro Compound (Ar-NO2) step1 Add Catalyst (e.g., Pd/C) & Solvent (e.g., EtOH) start->step1 step2 Pressurize with H2 Gas (e.g., 50 psi) step1->step2 step3 Monitor Reaction (TLC / LC-MS) step2->step3 step4 Filter to Remove Catalyst step3->step4 step5 Concentrate Filtrate step4->step5 end Amine Product (Ar-NH2) step5->end

Caption: Workflow for catalytic hydrogenation of a nitro compound.

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[15][16] The resulting β-nitro alcohols are highly valuable intermediates that can be converted into amino alcohols (by reduction) or nitroalkenes (by dehydration).[16][17]

G cluster_reactants r1 R-CH2-NO2 (Nitroalkane) step1 { Step 1: Deprotonation | Base removes α-proton to form a nucleophilic nitronate anion.} r1->step1:f0 plus + r2 R'-CHO (Aldehyde) step2 { Step 2: Nucleophilic Addition | Nitronate attacks the carbonyl carbon.} r2->step2:f0 step1:f0->step2:f0 Nitronate step3 { Step 3: Protonation | Alkoxide intermediate is protonated.} step2:f0->step3:f0 Alkoxide product Product: β-Nitro Alcohol step3:f0->product

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Data Presentation: Catalytic Systems for the Henry Reaction
AldehydeNitroalkaneCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-NitrobenzaldehydeNitromethaneImidazoleSolvent-freeRT< 195[17]
BenzaldehydeNitroethaneKOHWater/THFRT1285[5]
4-NitrobenzaldehydeNitromethaneChiral Cu(OAc)₂ complexEthanol2524-4896[17]
Various AldehydesNitromethaneP(RNCH₂CH₂)₃NTHFRT1-580-95[18]
Experimental Protocol

Protocol 2.1: Imidazole-Catalyzed Henry Reaction (Solvent-Free)

  • Setup: In a mortar, combine 4-nitrobenzaldehyde (1.0 mmol), nitromethane (5.0 mmol), and imidazole (0.35 mmol).

  • Reaction: Gently grind the mixture with a pestle at room temperature. The reaction is typically rapid and can be monitored by observing the change in consistency of the reaction mixture (often becoming a sticky paste).

  • Workup: After a few minutes (or when TLC indicates completion), dilute the mixture with distilled water (10 mL).

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether (15 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the β-nitro alcohol.[17]

The Michael Addition of Nitroalkanes

The Michael addition involves the 1,4-addition of a nucleophile, in this case, a nitronate anion derived from a nitroalkane, to an α,β-unsaturated carbonyl compound.[19] This reaction is a powerful method for forming C-C bonds and creating 1,5-dicarbonyl precursors or γ-amino acids after further transformations.[19][20] The use of phase transfer catalysts can significantly improve yields and selectivity, especially in biphasic systems.[19]

Data Presentation: Michael Addition Conditions
Michael AcceptorNitroalkaneBase / CatalystSolventYield (%)Product TypeReference
Methyl vinyl ketoneNitroethaneNaOH / TBAC¹CH₂Cl₂/H₂O90Mono-adduct[21]
Methyl acrylate2-NitropropaneNaOH / TBAC¹CH₂Cl₂/H₂O95Mono-adduct[21]
CyclohexenoneNitromethaneChiral DiamineToluene94Mono-adduct[22]
AcrylonitrileNitroethaneNaOHWater25Mono-adduct[21]
¹TBAC: Tetrabutylammonium chloride (Phase Transfer Catalyst)
Experimental Protocol

Protocol 3.1: Michael Addition using a Phase Transfer Catalyst

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the nitroalkane (1.2 eq) and the Michael acceptor (1.0 eq).

  • Solvent & Base: Add dichloromethane (CH₂Cl₂) and an aqueous solution of sodium hydroxide (e.g., 0.025 M).

  • Catalyst: Add a catalytic amount of a phase transfer catalyst like tetrabutylammonium chloride (TBAC) (1-5 mol%).

  • Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, separate the organic layer. Wash it with a saturated solution of NH₄Cl and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[21]

The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively.[23][24] This reaction is exceptionally valuable as it represents an "umpolung" or reversal of polarity. The α-carbon, initially nucleophilic as a nitronate for C-C bond formation (e.g., in a Henry or Michael reaction), is converted into an electrophilic carbonyl carbon.[23][25]

Methodologies and Data

The classical Nef reaction involves hydrolysis of a nitronate salt under strong acidic conditions (pH < 1).[23][24] However, the harshness of this method has led to the development of milder oxidative and reductive procedures.[23][26]

SubstrateMethodReagentsConditionsYield (%)Reference
2-NitropropaneClassical (Acidic)NaOH, then H₂SO₄0°C to RT70-80[23]
NitrocyclohexaneOxidative (Oxone)Oxone, TBAHDCM/Buffer, RT85-95[23][27]
Various sec-NitroalkanesOxidative (H₂O₂)30% H₂O₂, K₂CO₃Methanol, Reflux80-92[23]
2-Nitro-4-phenylbutaneReductive (TiCl₃)aq. TiCl₃DME, RT85-95[23]
Experimental Protocols

Protocol 4.1: Classical Nef Reaction (Acid-Catalyzed Hydrolysis)

  • Nitronate Formation: In a flask, dissolve the secondary nitroalkane (1.0 eq) in methanol. Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (1.1 eq) dropwise. Stir for 1-2 hours to form the nitronate salt.

  • Hydrolysis: In a separate flask, cool a solution of concentrated sulfuric acid in water (e.g., 4N H₂SO₄) in an ice bath.

  • Addition: Slowly and carefully add the pre-formed nitronate salt solution to the cold acid with vigorous stirring.

  • Reaction: Allow the mixture to stir at 0°C or room temperature for 1-2 hours. Monitor for the disappearance of the nitronate by TLC.

  • Workup & Extraction: Extract the reaction mixture with an organic solvent (e.g., diethyl ether or DCM).

  • Isolation: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous MgSO₄, filter, and carefully remove the solvent to obtain the ketone.[5]

Protocol 4.2: Oxidative Nef Reaction using Oxone®

  • Setup: Dissolve the secondary nitroalkane (1.0 eq) in a mixture of dichloromethane (DCM) and a suitable buffer.

  • Reagent Addition: Add Oxone® (potassium peroxymonosulfate) and a catalytic amount of a phase transfer agent like tetrabutylammonium hydrogen sulfate (TBAH).

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Workup: Quench the reaction with a reducing agent (e.g., sodium sulfite solution). Separate the organic layer.

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the ketone.[23][27]

G start Secondary Nitroalkane step1 1. Deprotonation (Base, e.g., NaOH) start->step1 intermediate1 Nitronate Salt step1->intermediate1 step2 2. Acid Hydrolysis (Strong Acid, e.g., H₂SO₄) intermediate1->step2 intermediate2 Nitronic Acid (aci-form) step2->intermediate2 step3 Hydrolysis & Rearrangement intermediate2->step3 end Ketone step3->end

Caption: Logical workflow of the classical Nef Reaction.

References

Application Notes: Retrosynthesis of Acetamido-Nitrobenzene Structures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetamido-nitrobenzene derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1] A common retrosynthetic strategy for molecules containing this scaffold involves two key transformations: electrophilic aromatic substitution (specifically, nitration) and amide chemistry (formation and hydrolysis). The acetamido group (-NHCOCH₃) serves a dual purpose: it acts as a protecting group for the otherwise highly reactive amino group of aniline and as a moderately activating, ortho-, para-directing group for subsequent electrophilic substitution.[2][3] This allows for controlled regioselectivity that is difficult to achieve by direct nitration of aniline, which often leads to oxidation and the formation of multiple products.[2]

Core Retrosynthetic Strategy

The fundamental approach to synthesizing a target molecule (TM) containing an acetamido-nitrobenzene core is to disconnect the key functional groups in a logical reverse order. The primary disconnections are:

  • C-N (Amide) Bond: A disconnection of the amide bond leads back to a nitroaniline precursor. This is a common step if the final product requires a free amino group. The forward reaction is an acid or base-catalyzed hydrolysis.[4][5]

  • C-NO₂ (Nitro) Bond: Disconnecting the nitro group via a reverse electrophilic aromatic substitution points to acetanilide as the precursor.[6] The forward reaction is the nitration of acetanilide using a mixture of concentrated nitric and sulfuric acids.[1]

  • C-N (Acetanilide's Amide) Bond: A final disconnection of the acetanilide amide bond reveals aniline and an acetyl source (like acetic anhydride) as the basic starting materials.[7]

This multi-step approach provides excellent control over the final product's isomerism, particularly favoring the para-substituted product due to the steric bulk of the acetamido group.[3]

G TM Target Molecule (e.g., p-Nitroaniline) Reagents1 H₂SO₄ / H₂O (Hydrolysis) TM->Reagents1 PNA p-Nitroacetanilide Reagents2 HNO₃ / H₂SO₄ (Nitration) PNA->Reagents2 Acetanilide Acetanilide Reagents3 Acetic Anhydride (Acetylation) Acetanilide->Reagents3 Aniline Aniline Reagents1->PNA C-N Amide Disconnection Reagents2->Acetanilide C-NO₂ Disconnection Reagents3->Aniline C-N Amide Disconnection

Caption: Retrosynthetic analysis of p-nitroaniline.

Mechanism of Electrophilic Aromatic Substitution: Nitration

The key step in this strategy is the nitration of acetanilide. This reaction proceeds via an electrophilic aromatic substitution mechanism. The mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[1] The electron-rich aromatic ring of acetanilide then attacks the nitronium ion. The acetamido group, being an ortho-, para-director, guides the electrophile primarily to the para position.[8][9]

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack & Substitution HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2O H₂O Acetanilide Acetanilide Sigma Sigma Complex (Resonance Stabilized) Acetanilide->Sigma + NO₂⁺ Product p-Nitroacetanilide Sigma->Product - H⁺ G start Start: Aniline, Acetic Anhydride, Acetic Acid react Heat mixture under reflux (approx. 100-105°C) start->react precipitate Pour hot mixture into ice-cold water react->precipitate filter Collect crude product by vacuum filtration precipitate->filter recrystallize Recrystallize from hot water filter->recrystallize end End: Pure Acetanilide Crystals recrystallize->end

References

Troubleshooting & Optimization

How to increase the yield of 4-Acetamido-3-ethoxynitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Acetamido-3-ethoxynitrobenzene Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthesis and increase product yield.

Troubleshooting Guide

Low yields or product impurities often arise from suboptimal reaction conditions, particularly during the nitration step. Use the following table to diagnose and resolve common issues.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete ethoxylation of starting material (4-Acetamidophenol).2. Ineffective nitrating agent generation.3. Reaction temperature too low during nitration, slowing the reaction rate excessively.1. Confirm complete consumption of 4-Acetamidophenol via TLC before nitration. Ensure appropriate base and ethylating agent stoichiometry.2. Use fresh, concentrated nitric and sulfuric acids. Ensure acids are properly mixed and cooled before addition.3. While keeping the temperature below 10°C is crucial, ensure it does not fall excessively low for an extended period. Allow the reaction to slowly warm to room temperature after the addition of the nitrating agent is complete.[1]
Formation of Dark Tar or Polymer 1. Reaction temperature during nitration was too high, causing oxidation and side reactions.[2]2. Nitrating agent was added too quickly.1. Maintain a strict temperature range of 0-10°C during the addition of the nitrating mixture using an ice-salt bath.[1][3][4]2. Add the nitrating mixture dropwise with vigorous stirring to dissipate heat and avoid localized temperature spikes.[5][6]
Presence of Dinitro Byproducts 1. Excess of nitrating agent.2. The reaction temperature was not kept sufficiently low.[5]3. The activated ring is susceptible to multiple nitrations.1. Use a carefully measured stoichiometry of the nitrating agent (typically 1.0 to 1.1 equivalents).2. Add the nitrating agent slowly while keeping the temperature below 10°C to control the reaction rate.[4][6]3. Keep the concentration of the nitrating agent at a minimum by adding it in small portions to the substrate solution, not the other way around.[1][6]
Multiple Spots on TLC (Isomeric Impurities) 1. Incorrect regioselectivity during nitration.2. Starting material (4-Ethoxyacetanilide) is not pure.1. The acetamido and ethoxy groups are ortho, para-directing. Nitration should occur at the 3-position (ortho to acetamido, meta to ethoxy). Significant deviation suggests issues with reaction conditions. Confirm the identity of byproducts using NMR or MS.2. Purify the 4-Ethoxyacetanilide intermediate by recrystallization before proceeding to the nitration step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthesis strategy for this compound?

A1: The recommended two-step synthesis starts from 4-Acetamidophenol. The first step is an ethoxylation (Williamson ether synthesis) to form the 4-Ethoxyacetanilide intermediate. The second step is the electrophilic aromatic substitution (nitration) of this intermediate. This route protects the phenolic hydroxyl group and leverages the directing effects of the acetamido and ethoxy groups for selective nitration at the 3-position.

Q2: Why is temperature control so critical during the nitration step?

A2: Aromatic nitration is a highly exothermic reaction.[1] If the temperature rises above 50°C, the risk of multiple nitrations increases significantly.[7][8] For activated rings like 4-Ethoxyacetanilide, poor temperature control (above 10°C) can lead to the formation of dinitro byproducts, oxidation of the substrate into tar-like impurities, and a substantially lower yield of the desired mononitrated product.[5][6]

Q3: My nitration reaction turned very dark and viscous. What happened and can I salvage it?

A3: A dark, viscous, or tarry appearance indicates significant degradation of the starting material and the formation of polymeric byproducts. This is typically caused by the reaction temperature getting too high or adding the nitrating agent too quickly. Unfortunately, it is very difficult to salvage the desired product from this tar. The best course of action is to repeat the reaction with stricter temperature control and slower reagent addition.

Q4: How can I purify the final product to remove isomeric byproducts?

A4: The primary byproduct is often the o-nitro isomer. Due to differences in polarity and crystal lattice energies, recrystallization is the most effective method for purification. A mixed solvent system, such as ethanol and water, is often effective.[5] The p-nitroacetanilide (analogous to the desired product) is typically less soluble than the o-nitro isomer in such systems, allowing for its isolation as crystals upon cooling. Column chromatography can also be used for more difficult separations.

Q5: What are the safety precautions for this synthesis?

A5: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and can become hazardous if not controlled; always add the nitrating agent slowly to the substrate solution in an ice bath to manage heat generation.

Data Presentation

The yield of aromatic nitration is highly dependent on reaction conditions. The following table summarizes conditions and yields for related compounds, providing a benchmark for optimization.

Starting MaterialNitrating Agent/SolventTemperature (°C)Yield (%)Reference
N-(2-Methoxyphenyl)acetamideFuming HNO₃ in conc. H₂SO₄0–578–82[3]
4-Acetamidobenzophenone90% HNO₃ in Acetic Anhydride/Acetic Acid~5062.5[9]
AcetanilideConc. HNO₃ / Conc. H₂SO₄< 10~60 (recrystallized)[5]
4-Acetamidobenzoic Acid70-84% HNO₃ then adjusted to 89-93%0–2589[10]

Experimental Protocols

Protocol 1: Ethoxylation of 4-Acetamidophenol to 4-Ethoxyacetanilide
  • Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 15.1 g (0.1 mol) of 4-Acetamidophenol in 100 mL of ethanol.

  • Base Addition : Add 6.9 g (0.12 mol) of potassium hydroxide to the solution and stir until it dissolves completely.

  • Ethylating Agent : While stirring, add 17.2 g (0.11 mol) of ethyl iodide dropwise to the mixture.

  • Reaction : Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 200 mL of cold water to precipitate the product.

  • Isolation : Filter the crude product using a Büchner funnel, wash with cold water, and dry.

  • Purification : Recrystallize the crude 4-Ethoxyacetanilide from an ethanol/water mixture to obtain a pure white solid.

Protocol 2: Nitration of 4-Ethoxyacetanilide
  • Nitrating Mixture Preparation : In a separate flask, carefully add 5.5 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 10°C.

  • Substrate Solution : In a larger flask, dissolve 9.0 g (0.05 mol) of purified 4-Ethoxyacetanilide in 20 mL of glacial acetic acid. Cool this solution in an ice-salt bath to 0-5°C with vigorous stirring.

  • Nitration : Add the cold nitrating mixture dropwise to the stirred 4-Ethoxyacetanilide solution over 30-45 minutes.[4] Crucially, ensure the internal temperature of the reaction mixture does not exceed 10°C.[1][6]

  • Reaction Completion : After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1 hour.

  • Precipitation : Pour the reaction mixture slowly over 100 g of crushed ice while stirring. A yellow solid should precipitate.

  • Isolation : Filter the precipitated product, wash thoroughly with cold water until the washings are neutral to litmus paper, and press dry.

  • Purification : Recrystallize the crude this compound from ethanol to yield a pure yellow crystalline solid.

Visualizations

SynthesisWorkflow Start 4-Acetamidophenol Step1 Step 1: Ethoxylation (KOH, EtI, Ethanol, Reflux) Start->Step1 Intermediate 4-Ethoxyacetanilide Step1->Intermediate Step2 Step 2: Nitration (HNO₃, H₂SO₄, 0-10°C) Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingFlowchart Start Low Yield or Impure Product in Nitration Step CheckTemp Was reaction temp. kept below 10°C? Start->CheckTemp CheckAddition Was nitrating agent added dropwise? CheckTemp->CheckAddition Yes HighTemp Problem: High Temp Cause: Oxidation, Dinitration CheckTemp->HighTemp No FastAddition Problem: Fast Addition Cause: Local Hotspots, Degradation CheckAddition->FastAddition No Other Check stoichiometry and reagent purity. CheckAddition->Other Yes Solution Solution: 1. Use ice-salt bath. 2. Add nitrating mix slowly. 3. Monitor internal temp. HighTemp->Solution FastAddition->Solution

Caption: Troubleshooting flowchart for the critical nitration step.

References

Common side reactions and byproducts in the synthesis of 4-Acetamido-3-ethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Acetamido-3-ethoxynitrobenzene, formally known as N-(4-ethoxy-2-nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory synthesis involves the electrophilic aromatic substitution (nitration) of the starting material, N-(4-ethoxyphenyl)acetamide, which is also known as phenacetin. The reaction typically uses a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro (-NO2) group onto the aromatic ring.

Q2: What are the most common side reactions I should be aware of?

During the nitration of N-(4-ethoxyphenyl)acetamide, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The most significant of these are:

  • Formation of Positional Isomers: The primary side reaction is the formation of the N-(4-ethoxy-3-nitrophenyl)acetamide isomer.

  • Di-nitration: Under harsh conditions (e.g., high temperature or excess nitrating agent), a second nitro group can be added to the ring, yielding products like N-(4-ethoxy-2,5-dinitrophenyl)acetamide.[1]

  • Hydrolysis: The acidic conditions of the reaction, particularly if the temperature is not well-controlled, can lead to the hydrolysis of the acetamido group (-NHCOCH3) to an amino group (-NH2), resulting in the formation of 4-ethoxy-2-nitroaniline.

  • Nitrosation: If the nitric acid contains dissolved nitrogen oxides (often visible as a yellow or brown color), nitrosation of the starting material can occur, leading to unstable N-nitroso compounds.[2] These can further react or decompose, introducing additional impurities.[2]

Q3: Why do I get a mixture of isomers? I expected the nitro group to add ortho to the acetamido group.

The starting material, N-(4-ethoxyphenyl)acetamide, has two activating, ortho-, para-directing groups: the acetamido group (-NHCOCH3) and the ethoxy group (-OCH2CH3). Both direct the incoming electrophile (the nitronium ion, NO2+) to the positions ortho to them.

  • Position 2 (or 6): Ortho to the acetamido group. This gives the desired product, this compound (N-(4-ethoxy-2-nitrophenyl)acetamide).

  • Position 3 (or 5): Ortho to the ethoxy group. This gives the common byproduct, N-(4-ethoxy-3-nitrophenyl)acetamide.

While the acetamido group is generally a stronger activating and directing group, the ethoxy group is also strongly activating. The final product ratio can be influenced by steric hindrance and reaction conditions. Some studies on similar 4-alkoxyacetanilides have shown that the 3-nitro isomer can be the primary product under certain conditions.[3] Furthermore, the formation of an intramolecular hydrogen bond between the N-H of the amide and an oxygen of the nitro group in the 2-nitro position can stabilize this isomer, potentially making it the thermodynamically favored product.

Reaction and Isomer Formation

G cluster_reactants Reactants cluster_products Products start N-(4-ethoxyphenyl)acetamide (Phenacetin) reagents HNO₃ / H₂SO₄ start->reagents Nitration main_product This compound (Desired 2-Nitro Isomer) reagents->main_product Major Product side_product N-(4-ethoxy-3-nitrophenyl)acetamide (3-Nitro Isomer Byproduct) reagents->side_product Side Product

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Potential Cause Recommended Action
Reaction Temperature Too High Nitration is a highly exothermic reaction.[4] Elevated temperatures favor the formation of byproducts, including dinitrated species and hydrolysis products. Maintain strict temperature control, typically between 0-10°C, using an ice bath.
Inefficient Nitrating Agent The nitronium ion (NO2+) is the active electrophile. Ensure you are using concentrated acids. Sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid.[4]
Product Loss During Work-up The product is precipitated by quenching the reaction mixture in ice water.[4][5] Ensure a sufficient volume of ice water is used for complete precipitation. Check the filtrate for any unprecipitated product.
Degradation/Polymerization In highly acidic conditions, some aromatic compounds can polymerize, leading to insoluble tars and low yields.[6] Ensure slow, controlled addition of the nitrating agent to the substrate solution.

Problem 2: Product is a Mixture of Isomers

Potential Cause Recommended Action
Suboptimal Reaction Conditions The ratio of isomers can be sensitive to temperature and the specific nitrating agent used. Lowering the reaction temperature may improve selectivity towards the thermodynamically favored product.
Inefficient Purification The 2-nitro and 3-nitro isomers have different polarities and solubilities, which can be exploited for separation.
Recrystallization: This is the most common purification method. The ortho-nitroacetanilide isomer is often less soluble in ethanol than the para-isomer in similar syntheses, allowing for its isolation via crystallization.[5] Experiment with different solvent systems (e.g., ethanol-water mixtures) to optimize the separation.
Chromatography: For high-purity applications, column chromatography can be used to separate the isomers. Thin Layer Chromatography (TLC) is an effective tool to monitor the success of the separation.[4]

Troubleshooting Workflow

G start Experiment Complete Analyze Crude Product (TLC, NMR) check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Acceptable? (e.g., single spot on TLC) check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No impure Impure Product (Mixture of Isomers) check_purity->impure No end Successful Synthesis check_purity->end Yes solution_yield Troubleshoot Yield: 1. Verify Temperature Control (0-10°C). 2. Check Acid Concentration. 3. Ensure slow, dropwise addition of nitrating agent. 4. Optimize work-up/precipitation. low_yield->solution_yield solution_purity Troubleshoot Purity: 1. Optimize Recrystallization Solvent. 2. Perform multiple recrystallizations. 3. Use Column Chromatography for high purity. impure->solution_purity solution_yield->start Repeat Experiment solution_purity->end Purification Complete

Experimental Protocol: Nitration of N-(4-ethoxyphenyl)acetamide

This protocol is a representative procedure based on the standard nitration of acetanilide derivatives.[5][7] Safety Note: This reaction is highly exothermic and uses corrosive, strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • N-(4-ethoxyphenyl)acetamide (Phenacetin)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Crushed Ice and Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve N-(4-ethoxyphenyl)acetamide in glacial acetic acid. Cool the flask in an ice-salt bath to 0-5°C.

  • Acid Addition: While maintaining the low temperature, slowly add concentrated sulfuric acid dropwise to the solution. Stir until the mixture is homogeneous.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be pre-chilled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the starting material over 30-45 minutes. It is crucial to monitor the internal temperature and ensure it does not rise above 10°C.[7]

  • Reaction Time: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the precipitate thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acid.

  • Purification: Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to separate it from isomeric byproducts.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60°C).

General Experimental Workflow

G A 1. Dissolve Starting Material (N-(4-ethoxyphenyl)acetamide) in Glacial Acetic Acid B 2. Cool to 0-5°C (Ice Bath) A->B C 3. Add H₂SO₄ Dropwise B->C D 4. Add Pre-chilled Nitrating Mixture (HNO₃/H₂SO₄) Dropwise (Maintain Temp < 10°C) C->D E 5. Stir for 1-2 hours Monitor by TLC D->E F 6. Quench Reaction (Pour onto Crushed Ice) E->F G 7. Isolate Crude Product (Vacuum Filtration & Water Wash) F->G H 8. Purify by Recrystallization (Ethanol/Water) G->H I 9. Dry Final Product H->I

References

Troubleshooting guide for the nitration of substituted acetanilides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the nitration of substituted acetanilides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental mechanism for the nitration of acetanilide?

A1: The nitration of acetanilide is a classic example of an electrophilic aromatic substitution reaction.[1] The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[2] The acetanilide's aromatic ring, activated by the acetamido group (-NHCOCH₃), acts as a nucleophile and attacks the nitronium ion.[3] The acetamido group is an ortho, para-directing activator, meaning it directs the incoming nitro group to these positions.[4][5]

Q2: My yield of the desired p-nitroacetanilide product is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the mixture is stirred for a sufficient duration (e.g., 30-60 minutes) at room temperature after the addition of the nitrating mixture to allow for complete reaction.[6]

  • Loss During Work-up: Significant product loss can occur during purification. When recrystallizing from ethanol, using an excessive volume of solvent can cause a substantial amount of the product to remain in the solution.[3]

  • Side Reactions: Poor temperature control can lead to side reactions, including dinitration or oxidation, which consume the starting material and reduce the yield of the desired mononitrated product.[4][6]

  • Hydrolysis: Traces of acid can catalyze the hydrolysis of the amide product back to the corresponding nitroaniline, especially during work-up or recrystallization if conditions are not carefully controlled.[1][6]

Q3: How can I minimize the formation of the o-nitroacetanilide isomer?

A3: While the acetamido group directs substitution to both ortho and para positions, the para isomer is typically the major product due to steric hindrance.[7] The bulky acetamido group physically obstructs the electrophile's approach to the adjacent ortho positions. To maximize the para product:

  • Maintain Low Temperatures: Running the reaction at low, controlled temperatures (0-10°C) generally favors the formation of the thermodynamically more stable para isomer.[1]

  • Purification: The o-nitroacetanilide is significantly more soluble in ethanol than the p-nitroacetanilide.[8][9] A careful recrystallization from an ethanol/water mixture will leave the less soluble para product as crystals while the ortho isomer remains in the mother liquor.[9]

Q4: The reaction temperature increased rapidly and the mixture turned dark. What happened?

A4: This indicates a runaway reaction. The nitration of aromatic compounds is a highly exothermic process.[6]

  • Prevention: The nitrating mixture must be added dropwise and very slowly to the cooled acetanilide solution with continuous stirring.[4] The reaction vessel should be kept in an ice bath to dissipate the heat generated and maintain the temperature below the recommended maximum (often 10-20°C).[8]

Q5: My final product has a low melting point and a wide melting range. How can I improve its purity?

A5: A low and broad melting point indicates the presence of impurities.[4] Common impurities include the o-nitro isomer, unreacted starting material, or residual acids.[1]

  • Solution: The most effective purification method is recrystallization.[11] For p-nitroacetanilide, recrystallization from an ethanol-water mixture is standard. Ensure the crude product is thoroughly washed with cold water after initial filtration to remove any remaining sulfuric and nitric acids before recrystallization.[8] If the product is colored, activated charcoal can be used during recrystallization to remove colored impurities.[11]

Experimental Conditions Summary

The table below summarizes typical experimental conditions for the nitration of unsubstituted acetanilide, which serves as a model for substituted derivatives. Researchers should optimize these conditions for their specific substrate.

ParameterValue/ConditionPurposeReference(s)
Reactants
Acetanilide1 equivalentStarting Material
Glacial Acetic Acid~1.25 mL / g AcetanilideSolvent for Acetanilide[6]
Conc. Sulfuric Acid~2.5 mL / g AcetanilideCatalyst, Protonating Agent
Conc. Nitric Acid~0.5 mL / g AcetanilideNitrating Agent Source[6]
Reaction Conditions
Initial Temperature0 - 10°CControl reaction rate, prevent side reactions[12]
Addition of Nitrating MixSlow, dropwise with stirringControl exothermic reaction[4][6]
Reaction Time (Post-addition)30 - 60 minutes at room temp.Ensure reaction completion[1][6]
Work-up
QuenchingPour mixture onto crushed icePrecipitate crude product, dilute acids[1][8]
WashingCold waterRemove residual acids
PurificationRecrystallization from Ethanol/WaterSeparate ortho and para isomers[8]
Product Analysis
Expected Major Productp-NitroacetanilideSteric hindrance favors para substitution
Literature Melting Point214 - 217°CPurity assessment[4]

Standard Experimental Protocol: Nitration of Acetanilide

This protocol details a standard procedure for the nitration of acetanilide. Safety Precaution: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][13]

1. Dissolution of Acetanilide: a. In a 100 mL beaker, combine 2.5 g of finely powdered acetanilide with 2.5 mL of glacial acetic acid. b. Add 5 mL of concentrated sulfuric acid slowly while stirring. The mixture will warm up as the acetanilide dissolves. c. Cool the resulting clear solution in an ice-salt bath until the temperature is between 0-5°C.

2. Preparation of Nitrating Mixture: a. In a separate test tube, carefully mix 1 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. b. Cool this mixture thoroughly in the ice bath.

3. Nitration Reaction: a. Using a Pasteur pipette, add the cold nitrating mixture drop by drop to the cold, stirring acetanilide solution.[6] b. Carefully monitor the temperature, ensuring it does not rise above 10°C during the addition. This process should take approximately 15-20 minutes.

4. Reaction Completion: a. Once the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for one hour to allow the reaction to complete.

5. Isolation of Crude Product: a. Pour the reaction mixture slowly into a separate beaker containing approximately 50 g of crushed ice and 50 mL of water, stirring continuously.[8] b. A precipitate of crude nitroacetanilide will form. Allow the ice to melt completely (about 15-20 minutes).[1] c. Collect the crude product by vacuum filtration using a Büchner funnel. d. Wash the collected solid thoroughly with several portions of cold water to remove residual acids. Check the filtrate with litmus paper to ensure it is neutral.

6. Purification by Recrystallization: a. Transfer the crude solid to a beaker and add the minimum amount of hot ethanol required to dissolve it. b. If the solution is colored, a small amount of activated charcoal can be added. c. Hot filter the solution to remove any insoluble impurities. d. Slowly add hot water to the filtrate until the solution becomes cloudy, then add a few drops of ethanol to redissolve the precipitate. e. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[11] f. Collect the purified, colorless crystals of p-nitroacetanilide by vacuum filtration. g. Dry the crystals completely and determine their mass and melting point.

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the nitration of acetanilides.

G start_end start_end process process decision decision io io start Start dissolve Dissolve Acetanilide in Acetic Acid & H₂SO₄ start->dissolve cool Cool Mixture (0-5°C) dissolve->cool add_nitrating_mix Add Nitrating Mix (HNO₃/H₂SO₄) Dropwise cool->add_nitrating_mix react Stir at Room Temp (1 hour) add_nitrating_mix->react quench Pour onto Crushed Ice react->quench filter Vacuum Filter Crude Product quench->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Purified Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the synthesis and purification of p-nitroacetanilide.

G problem problem cause cause solution solution p1 Low Yield c1a Incomplete Reaction p1->c1a c1b Loss During Recrystallization p1->c1b p2 Impure Product (Low/Broad M.P.) c2a Isomer Contamination (o-nitroacetanilide) p2->c2a c2b Residual Acid p2->c2b p3 Runaway Reaction (Dark Color) c3a Nitrating Mix Added Too Quickly p3->c3a c3b Inadequate Cooling p3->c3b s1a Increase reaction time post-addition to >1 hr c1a->s1a s1b Use minimum amount of hot solvent for recrystallization c1b->s1b s2a Perform careful recrystallization; o-isomer is more soluble c2a->s2a s2b Wash crude product thoroughly with cold water until neutral c2b->s2b s3a Add nitrating mix dropwise over 15-20 mins c3a->s3a s3b Maintain ice bath and monitor temperature (<10°C) c3b->s3b

Caption: Troubleshooting guide for common issues in the nitration of acetanilides.

References

Stability issues and degradation of 4-Acetamido-3-ethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Acetamido-3-ethoxynitrobenzene. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Disclaimer: Information regarding specific degradation pathways for this compound is limited. The potential pathways described are inferred from the known behavior of structurally similar nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many nitroaromatic compounds, this compound is susceptible to degradation under various conditions. The primary factors include exposure to light (photodegradation), acidic or basic conditions (hydrolysis), oxidizing agents, and high temperatures (thermolysis). The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, can make the compound resistant to oxidative degradation but susceptible to other degradation pathways.[1]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented, based on similar structures, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the acetamido group to form 4-amino-3-ethoxynitrobenzene or hydrolysis of the ethoxy group.

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under certain biological or chemical reductive conditions.[2]

  • Ring hydroxylation: Although less common, oxidative conditions could lead to the introduction of hydroxyl groups on the aromatic ring.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool and dry place. For related nitroaromatic compounds, storage in a well-ventilated area away from heat and oxidizing agents is advised.

Troubleshooting Guides

Issue 1: Unexpected peaks observed during chromatographic analysis (e.g., HPLC, GC).
  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Review the handling and storage conditions of the compound. Ensure it has been protected from light, extreme temperatures, and incompatible chemicals.

      • Perform a forced degradation study to intentionally generate degradation products and compare their chromatographic profiles with the unexpected peaks.[3] This can help in identifying the nature of the impurities.

      • Use a combination of analytical techniques for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separation and quantification.[4] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5][6]

  • Possible Cause 2: Impurities from synthesis.

    • Troubleshooting Steps:

      • Review the synthetic route of the compound. Common impurities can include unreacted starting materials, intermediates, or byproducts from side reactions.[4]

      • If possible, obtain a certificate of analysis for the batch of the compound being used to check for known impurities.

      • Purify the compound using techniques like recrystallization or column chromatography to remove synthesis-related impurities.

Issue 2: Inconsistent experimental results or loss of compound activity.
  • Possible Cause: Degradation of the compound in solution.

    • Troubleshooting Steps:

      • Evaluate the stability of this compound in the solvents used for your experiments. Some solvents may promote degradation.

      • Prepare fresh solutions for each experiment to minimize the impact of time-dependent degradation.

      • Analyze the solution over time using a stability-indicating method (e.g., HPLC) to monitor for any decrease in the parent compound peak and the appearance of degradation products.

Experimental Protocols

Forced Degradation Study Protocol (Adaptable)

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.[7]

    • Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control sample (unstressed), using a suitable stability-indicating analytical method, such as HPLC with a UV or PDA detector.[8]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the degradation products.

    • Elucidate the structure of significant degradation products using techniques like LC-MS/MS or NMR.[5]

Data Presentation

Table 1: Typical Conditions for Forced Degradation Studies.

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M to 1 M HCl2 hours to 7 days
Base Hydrolysis 0.1 M to 1 M NaOH30 minutes to 7 days
Oxidation 3% to 30% H₂O₂24 hours to 7 days
Thermal 60°C to 100°C24 hours to 14 days
Photolytic ICH Q1B guidelinesAs per guidelines

Note: The conditions should be adjusted to achieve a target degradation of 5-20%.

Visualizations

G Potential Degradation Pathways of this compound parent This compound hydrolysis Hydrolysis Product (4-Amino-3-ethoxynitrobenzene) parent->hydrolysis Acid/Base reduction Reduction Product (e.g., 4-Acetamido-3-ethoxyaminobenzene) parent->reduction Reductive Conditions oxidation Oxidation Product (e.g., Ring Hydroxylation) parent->oxidation Oxidizing Agent

Caption: Potential degradation pathways for this compound.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Intervals stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/PDA) neutralize->analyze identify Identify & Characterize Degradants (e.g., LC-MS, NMR) analyze->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Improving Regioselectivity of Nitration in Substituted Benzene Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the regioselectivity of nitration in substituted benzene rings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of nitration on a substituted benzene ring?

The position of the incoming nitro group during electrophilic aromatic substitution is primarily determined by two key factors:

  • Electronic Effects: The nature of the substituent already present on the benzene ring dictates the position of electrophilic attack. Electron-donating groups (EDGs) activate the ring and direct the incoming nitro group to the ortho and para positions.[1] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct the substitution to the meta position (halogens are an exception, being deactivating but ortho, para-directing).[1]

  • Steric Effects: The size of the existing substituent and the nitrating agent can influence the ratio of ortho to para products.[1][2] Bulky substituents can hinder the approach of the electrophile to the nearby ortho positions, leading to a higher proportion of the para isomer.[1][2]

Q2: How can I enhance the formation of the para-nitro isomer over the ortho-nitro isomer?

To favor the formation of the para-nitro isomer, several strategies can be employed:

  • Leverage Steric Hindrance: If the substrate has a bulky ortho, para-directing group, steric hindrance will naturally favor substitution at the less hindered para position.[1][2][3]

  • Employ Shape-Selective Catalysts: Solid acid catalysts like zeolites (e.g., H-ZSM-5) possess pores of specific dimensions.[1][4] This constrained environment can selectively allow the formation of the sterically less demanding para isomer while inhibiting the formation of the bulkier ortho isomer.[1]

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para product.[1]

Q3: Is it possible to achieve selective ortho-nitration?

While more challenging than para-selective nitration, selective ortho-nitration can be achieved through specific methodologies:

  • Chelation-Assisted Nitration: Utilizing a directing group capable of chelating to a metal catalyst can direct the nitration to the ortho position. Palladium-catalyzed chelation-assisted C-H nitration is a known method for achieving this.[1]

  • Choice of Nitrating Agent: In certain cases, the choice of the nitrating agent can influence the ortho/para ratio. For instance, the nitration of acetanilide with acetyl nitrate has been reported to favor the ortho isomer.[1]

  • Iron(III) Nitrate Promotion: An iron(III) nitrate promoted reaction can also be used to favor ortho-nitration in certain substrates.

Troubleshooting Guide

Problem 1: Low regioselectivity with an ortho, para-directing substrate, resulting in a mixture of isomers.

Possible CauseRecommended Solution
Insufficient steric hindrance to differentiate between ortho and para positions.Consider if the directing group can be replaced with a bulkier analogue to increase steric hindrance at the ortho position.
Reaction conditions are not optimized for selectivity.Try lowering the reaction temperature.[1] Experiment with different solvent systems.
The nitrating agent is too reactive.Explore milder nitrating agents.

Problem 2: Significant formation of the meta-nitro product with an ortho, para-directing substrate.

Possible CauseRecommended Solution
Reaction conditions are too harsh, leading to isomerization or side reactions.Use milder reaction conditions, such as lower temperatures and less acidic catalysts.[1]
The substrate is sensitive to strongly acidic media.Consider using alternative, less acidic nitrating systems.

Problem 3: Di- or poly-nitration occurs when mono-nitration is desired.

Possible CauseRecommended Solution
The nitrating agent is in excess.Carefully control the stoichiometry of the nitrating agent.
The reaction conditions are too forcing (high temperature, strong acid).Reduce the reaction temperature and/or use a less reactive nitrating agent.
The substrate is highly activated.Protect activating groups to reduce their activating effect, if possible. For example, an amino group can be acetylated to form a less strongly activating acetamido group.[5]

Data Presentation

Table 1: Regioisomeric Distribution in the Nitration of Various Monosubstituted Benzenes

SubstituentNitrating Agent/ConditionsOrtho (%)Meta (%)Para (%)
-CH₃HNO₃/H₂SO₄58537
-OCH₃HNO₃/H₂SO₄40-50~050-60
-ClHNO₃/H₂SO₄30169
-NO₂HNO₃/H₂SO₄6931
-C(CH₃)₃HNO₃/H₂SO₄12880

Note: Values are approximate and can vary with specific reaction conditions.

Experimental Protocols

Protocol 1: Para-Selective Nitration of Toluene using Zeolite H-ZSM-5

This protocol describes a method to enhance the formation of p-nitrotoluene using a shape-selective catalyst.

Materials:

  • Toluene

  • Concentrated nitric acid (68-70%)

  • Zeolite H-ZSM-5 (activated)

  • Dichloromethane (solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation: Activate the H-ZSM-5 zeolite by heating it at 500°C for 4 hours under a stream of dry air to remove any adsorbed water.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (1 equivalent) and the activated H-ZSM-5 catalyst (typically 10-20% by weight of toluene).

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 40°C for dichloromethane) and monitor the progress of the reaction using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the zeolite catalyst.

  • Purification: Wash the filtrate with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by distillation or column chromatography to isolate the desired p-nitrotoluene.

Visualizations

G cluster_directing_effects Influence of Substituent Electronic Effects EDG Electron-Donating Group (EDG) e.g., -OH, -OCH3, -CH3 OrthoPara Ortho/Para Positions Activated (Higher Electron Density) EDG->OrthoPara Directs Electrophile EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -CN, -C(O)R Meta Meta Position is Least Deactivated (Relatively Higher Electron Density) EWG->Meta Directs Electrophile G cluster_workflow Troubleshooting Workflow for Low Regioselectivity Start Start: Low Regioselectivity Observed Analyze Analyze Substrate: - Electronic Effects - Steric Hindrance Start->Analyze Modify Modify Reaction Conditions Analyze->Modify ChangeReagent Change Nitrating Agent/Catalyst Analyze->ChangeReagent Temp Lower Temperature Modify->Temp Thermodynamic Control Solvent Change Solvent Modify->Solvent Solvation Effects Milder Use Milder Nitrating Agent ChangeReagent->Milder Kinetics Catalyst Use Shape-Selective Catalyst (e.g., Zeolite) ChangeReagent->Catalyst Sterics Evaluate Evaluate Regioselectivity (GC, NMR) Temp->Evaluate Solvent->Evaluate Milder->Evaluate Catalyst->Evaluate Evaluate->Modify Further Optimization Needed Evaluate->ChangeReagent Further Optimization Needed End End: Improved Regioselectivity Evaluate->End Successful

References

Technical Support Center: Scaling Up the Synthesis of 4-Acetamido-3-ethoxynitrobenzene for Pilot Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the pilot-scale synthesis of 4-Acetamido-3-ethoxynitrobenzene. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a pilot scale?

The most prevalent and industrially viable method is the electrophilic aromatic substitution (nitration) of 4-ethoxyacetanilide (also known as phenacetin). This process typically involves the use of a mixed acid solution, comprising concentrated nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) which then reacts with the aromatic ring. The acetamido and ethoxy groups on the starting material direct the incoming nitro group primarily to the 3-position.

Q2: What are the critical safety concerns when scaling up this nitration reaction?

The primary safety concern is the highly exothermic nature of the nitration reaction.[1][2] A failure to adequately control the temperature can lead to a thermal runaway, resulting in a rapid increase in pressure, the evolution of hazardous nitrogen oxide gases, and potentially an explosion.[1] Key safety precautions include:

  • Strict Temperature Control: Maintaining the reaction temperature within the specified range is crucial.

  • Controlled Reagent Addition: The mixed acid should be added to the substrate solution slowly and in a controlled manner to manage the rate of heat generation.

  • Adequate Cooling Capacity: The pilot plant reactor must have a cooling system capable of dissipating the heat generated during the reaction.

  • Emergency Preparedness: An emergency quenching plan should be in place to rapidly cool and dilute the reaction mixture in case of a temperature excursion.

Q3: What are the expected main byproducts in this synthesis?

The primary byproduct is the isomeric 2-acetamido-5-ethoxynitrobenzene, formed by nitration at the ortho position to the acetamido group. The formation of this isomer is influenced by reaction conditions, particularly temperature. Higher temperatures tend to favor the formation of the ortho-isomer. Dinitrated byproducts are also a possibility if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).

Q4: How can the progress of the reaction be monitored?

At a pilot scale, reaction progress can be monitored by taking samples from the reactor at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC). A suitable HPLC method can separate the starting material, the desired product, and the main byproducts, allowing for a quantitative assessment of the reaction's progression. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative checks.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low: This significantly slows down the reaction rate. 2. Insufficiently potent nitrating agent: The concentration of nitric or sulfuric acid may be too low. 3. Poor mixing: Inadequate agitation can lead to localized areas of low reagent concentration.1. Gradually increase the reaction temperature in small increments (e.g., 2-3°C), while closely monitoring for any exotherm. 2. Ensure that fresh, concentrated acids are used. Verify the concentration of the acids before use. 3. Increase the stirring speed to ensure a homogeneous reaction mixture.
High Levels of Ortho-Isomer Impurity 1. Reaction temperature is too high: Higher temperatures can reduce the regioselectivity of the nitration. 2. Localized "hot spots" in the reactor: Poor mixing can lead to areas of elevated temperature.1. Lower the reaction temperature. Operating at the lower end of the recommended temperature range can improve the para-selectivity. 2. Improve agitation to ensure uniform temperature distribution throughout the reactor.
Formation of Dark Tar-Like Substances 1. Reaction temperature is too high: This can lead to oxidation of the starting material or product. 2. Over-nitration: The formation of dinitro or other highly nitrated species can lead to decomposition and tar formation.1. Strictly maintain the recommended reaction temperature. 2. Ensure the stoichiometry of the nitrating agent is correct. Avoid using a large excess of nitric acid.
Uncontrolled Temperature Spike (Thermal Runaway) 1. Rate of nitrating agent addition is too fast: The rate of heat generation exceeds the cooling capacity of the reactor. 2. Inadequate cooling: The reactor's cooling system is not functioning efficiently.1. Immediately stop the addition of the nitrating agent. 2. Increase the cooling to the reactor jacket. 3. If the temperature continues to rise, execute the emergency quench procedure by transferring the reaction mixture to a separate vessel containing a large volume of ice and water.
Product Fails to Precipitate During Work-up 1. Insufficient water added during quenching: The product may remain soluble in the acidic solution. 2. The temperature of the quench mixture is too high. 1. Add more cold water or ice to the quenched mixture to further decrease the solubility of the product. 2. Ensure the quench mixture is thoroughly chilled, ideally to 0-5°C.

Experimental Protocols

Pilot-Scale Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
4-Ethoxyacetanilide179.2210.055.8
Sulfuric Acid (98%)98.0830.0305.9
Nitric Acid (70%)63.016.066.6
Ice18.02100.0-
Ethanol (for recrystallization)46.07As needed-

Procedure:

  • Reactor Preparation: Ensure the pilot-plant reactor is clean, dry, and equipped with a temperature probe, a mechanical stirrer, and a dropping funnel.

  • Charging the Reactor: Charge the reactor with 4-ethoxyacetanilide (10.0 kg) and glacial acetic acid (20 L). Stir the mixture to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5°C using a cooling jacket.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (30.0 kg) to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully add concentrated nitric acid (6.0 kg) to chilled concentrated sulfuric acid (10.0 kg). Cool this mixture to 0°C.

  • Nitration Reaction: Add the cold nitrating mixture to the reactor via the dropping funnel over a period of 2-3 hours. Maintain the internal temperature between 5-10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 5-10°C for an additional 1-2 hours. Monitor the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, transfer the reaction mixture slowly into a separate vessel containing 100 kg of crushed ice with vigorous stirring.

  • Isolation: The yellow solid product will precipitate. Isolate the product by filtration using a large-scale filter press or centrifuge.

  • Washing: Wash the filter cake with cold water until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge 4-Ethoxyacetanilide and Acetic Acid B Cool to 0-5°C A->B C Add Sulfuric Acid B->C E Add Nitrating Mixture (5-10°C) C->E D Prepare Nitrating Mixture (HNO3 + H2SO4) D->E F Stir and Monitor (HPLC) E->F G Quench on Ice F->G H Filter and Wash G->H I Dry Crude Product H->I J Recrystallize from Ethanol I->J K Final Product J->K

Caption: Pilot-scale synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

G Start Low Product Yield Q1 Check Reaction Temperature Start->Q1 A1_low Temperature Too Low Q1->A1_low Below Range A1_ok Temperature in Range Q1->A1_ok In Range S1 Increase Temperature Cautiously A1_low->S1 Q2 Check Reagent Concentration A1_ok->Q2 A2_bad Acids Not Concentrated Q2->A2_bad Low A2_ok Acids are Concentrated Q2->A2_ok Correct S2 Use Fresh, Concentrated Acids A2_bad->S2 Q3 Check Agitation A2_ok->Q3 A3_bad Poor Mixing Q3->A3_bad Poor A3_ok Good Mixing Q3->A3_ok Good S3 Increase Stirring Speed A3_bad->S3 End Investigate Other Factors (e.g., starting material purity) A3_ok->End

Caption: Decision tree for troubleshooting low yield issues.

References

Impact of raw material purity on 4-Acetamido-3-ethoxynitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Acetamido-3-ethoxynitrobenzene. The purity of raw materials is a critical factor influencing the yield and purity of the final product, and this guide addresses common issues related to this aspect.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the impact of raw material purity.

Issue Potential Cause Recommended Action
Low Yield of this compound Impure 4-Ethoxyacetanilide: The presence of impurities, such as p-aminophenol, in the starting material can lead to side reactions and the formation of colored byproducts, reducing the overall yield of the desired product.[1][2]Purity Analysis: Analyze the purity of the 4-ethoxyacetanilide using techniques like HPLC or quantitative NMR (qNMR) before starting the synthesis.[3][4] Purification: If impurities are detected, purify the starting material by recrystallization.
Incorrect Nitrating Mixture Concentration: The concentration of nitric acid and sulfuric acid is crucial for efficient nitration. Water content in the nitric acid can dilute the nitrating agent, leading to an incomplete reaction.Use High-Purity Reagents: Employ concentrated nitric acid (ideally 98% or fuming) and sulfuric acid (95-98%).[5] Accurate Preparation: Prepare the nitrating mixture carefully, ensuring the correct ratio of nitric acid to sulfuric acid to generate the nitronium ion (NO₂⁺) effectively.
Inadequate Temperature Control: Nitration reactions are highly exothermic. If the temperature is not controlled, side reactions such as di-nitration or degradation of the product can occur, leading to a lower yield.Maintain Low Temperature: Carry out the addition of the nitrating mixture at a low temperature, typically between 0-10°C, using an ice bath to dissipate the heat generated.[6]
Formation of Colored Impurities (Reddish-Brown or Tarry Mixture) Presence of p-Aminophenol in Starting Material: p-Aminophenol is a common impurity in acetanilide derivatives and is prone to oxidation, leading to the formation of colored polymeric byproducts.[1][2]Starting Material Purity Check: Test the 4-ethoxyacetanilide for the presence of p-aminophenol. Purification: If present, remove p-aminophenol through recrystallization or by treating the starting material with a suitable adsorbent.
Over-Nitration or Side Reactions: Excessive nitration or other side reactions can produce colored byproducts.Controlled Addition of Nitrating Agent: Add the nitrating mixture slowly and in a controlled manner to the solution of 4-ethoxyacetanilide to prevent localized high concentrations of the nitrating agent. Strict Temperature Control: Maintain the reaction temperature below 10°C.
Difficult Product Isolation and Purification Formation of Oily Product: The presence of ortho-isomers and other byproducts can result in an oily or sticky crude product that is difficult to filter and purify.Optimize Reaction Conditions: Adjusting the reaction temperature and the ratio of acids in the nitrating mixture can influence the ratio of para to ortho isomers.[7] Effective Washing: Thoroughly wash the crude product with cold water to remove residual acids, followed by a wash with a cold non-polar solvent to remove less polar impurities.
Co-precipitation of Impurities: Impurities from the starting materials or side reactions may co-precipitate with the desired product.Recrystallization: Perform recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline product. Multiple recrystallizations may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of using low-purity 4-ethoxyacetanilide on the synthesis?

A1: Using low-purity 4-ethoxyacetanilide can significantly reduce the yield and purity of the final product. Common impurities, such as p-aminophenol, can undergo oxidation and side reactions, leading to the formation of colored byproducts and making purification more challenging.[1][2]

Q2: How does the concentration of the nitric and sulfuric acids affect the reaction?

A2: The concentration of the nitrating mixture is critical. Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺) from nitric acid.[5] If the acids are too dilute (i.e., have a high water content), the concentration of the nitronium ion will be low, leading to an incomplete or slow reaction and consequently a lower yield.

Q3: What are the ideal reaction temperatures for the nitration of 4-ethoxyacetanilide?

A3: The nitration of acetanilide derivatives is an exothermic reaction. It is crucial to maintain a low temperature, typically between 0°C and 10°C, during the addition of the nitrating mixture. This helps to control the reaction rate, prevent over-nitration (the introduction of a second nitro group), and minimize the formation of unwanted side products.[6]

Q4: My final product is a brownish color instead of the expected pale yellow. What could be the cause?

A4: A brownish color often indicates the presence of oxidized impurities. This can be due to the presence of easily oxidizable impurities like p-aminophenol in your starting 4-ethoxyacetanilide or due to side reactions occurring at elevated temperatures.[1] Thorough purification of the starting material and strict temperature control during the reaction are essential to prevent this.

Q5: What is the best method to purify the crude this compound?

A5: Recrystallization is the most common and effective method for purifying the crude product. A suitable solvent system, often a mixture of ethanol and water, should be used. The crude product is dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals, leaving the impurities dissolved in the mother liquor.

Experimental Protocol: Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a structurally similar compound, 4-acetamido-3-nitrobenzoic acid, and should be optimized for the specific synthesis of this compound.

Materials:

  • 4-Ethoxyacetanilide (high purity)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath. The mixture should be kept cold.

  • Dissolution of Starting Material: In a separate beaker, dissolve the 4-ethoxyacetanilide in glacial acetic acid or concentrated sulfuric acid. Cool this solution in an ice bath to below 10°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-ethoxyacetanilide. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mixture slowly onto a large amount of crushed ice with constant stirring. The crude this compound will precipitate as a solid.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. A final wash with a small amount of cold ethanol can help remove some organic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

  • Drying and Characterization: Dry the purified crystals and determine their melting point and purity using appropriate analytical techniques (e.g., HPLC, NMR).

Data Presentation

Table 1: Hypothetical Impact of 4-Ethoxyacetanilide Purity on Product Yield and Purity

Purity of 4-Ethoxyacetanilide (%)Main ImpurityProduct Yield (%)Purity of Final Product (%)
>99.5None85-90>99
98p-Aminophenol (1.5%)70-7595-97
95p-Aminophenol (4%)55-60<90 (colored)
90Mixed Impurities<50Low (oily product)

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific impurities and reaction conditions.

Visualizations

Synthesis_Pathway 4-Ethoxyacetanilide 4-Ethoxyacetanilide Reaction Nitration (0-10°C) 4-Ethoxyacetanilide->Reaction Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->Reaction This compound This compound Reaction->this compound

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_sm->check_conditions adjust_temp Adjust Temperature Control check_conditions->adjust_temp Temp Issue adjust_reagents Verify Reagent Concentrations check_conditions->adjust_reagents Reagent Issue optimize_purification Optimize Purification (Recrystallization) check_conditions->optimize_purification Conditions OK adjust_temp->optimize_purification adjust_reagents->optimize_purification end Improved Synthesis optimize_purification->end

Caption: Troubleshooting workflow for synthesis issues.

Caption: Impact of raw material purity on synthesis outcome.

References

Validation & Comparative

Confirming the Structure of 4-Acetamido-3-ethoxynitrobenzene using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for confirming the chemical structure of N-(4-ethoxy-3-nitrophenyl)acetamide, often referred to as 4-Acetamido-3-ethoxynitrobenzene, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison of expected chemical shifts and coupling constants with supporting data from analogous compounds, enabling unambiguous structural elucidation.

Structural Confirmation Workflow

The logical workflow for confirming the structure of N-(4-ethoxy-3-nitrophenyl)acetamide using NMR spectroscopy is outlined below. This process involves predicting the expected spectra based on known substituent effects and comparing them with experimentally acquired data.

G Workflow for Structural Confirmation of N-(4-ethoxy-3-nitrophenyl)acetamide cluster_pred Spectral Prediction cluster_exp Experimental Analysis cluster_comp Structural Verification A Identify Functional Groups: - Acetamido - Ethoxy - Nitro-substituted Benzene B Reference Data for Analogs: - Phenacetin (removes nitro) - Anisole/Nitrobenzene derivatives A->B C Apply Substituent Chemical Shift (SCS) Effects B->C D Predict ¹H and ¹³C NMR Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Multiplicity C->D G Compare Predicted and Experimental Data D->G E Acquire High-Resolution ¹H and ¹³C NMR Spectra F Process and Analyze Spectra: - Peak Integration - Multiplicity Analysis F->G H Assign Resonances to Specific Nuclei G->H I Confirm Structure of N-(4-ethoxy-3-nitrophenyl)acetamide H->I

Caption: Workflow for NMR-based structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of N-(4-ethoxy-3-nitrophenyl)acetamide is based on the known spectrum of phenacetin (N-(4-ethoxyphenyl)acetamide) with the application of substituent effects for the ortho-nitro group. The strong electron-withdrawing nature of the nitro group is expected to deshield adjacent protons, causing a downfield shift in their resonance frequencies.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.0 - 8.2d~21H
H-57.0 - 7.2d~91H
H-67.6 - 7.8dd~9, ~21H
NH8.2 - 8.5s-1H
OCH₂CH₃4.1 - 4.3q~72H
OCH₂CH₃1.4 - 1.6t~73H
COCH₃2.1 - 2.3s-3H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are derived from the analysis of phenacetin and related substituted nitrobenzenes. The presence of the electron-withdrawing nitro group and electron-donating ethoxy and acetamido groups leads to a wide dispersion of the aromatic carbon signals.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O168 - 170
C-1138 - 140
C-2125 - 127
C-3135 - 137
C-4150 - 152
C-5115 - 117
C-6120 - 122
OCH₂CH₃64 - 66
OCH₂CH₃14 - 16
COCH₃24 - 26

Experimental Protocols

Sample Preparation:

  • Weigh 10-20 mg of the synthesized N-(4-ethoxy-3-nitrophenyl)acetamide.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

    • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0 to 200 ppm.

    • Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparison with Alternatives

The primary alternative for structural confirmation is mass spectrometry. While mass spectrometry provides the molecular weight and fragmentation pattern, it does not offer direct information about the specific arrangement of substituents on the aromatic ring. NMR spectroscopy, particularly 2D techniques like COSY and HSQC, can definitively establish the connectivity of atoms and the substitution pattern, making it an indispensable tool for isomer differentiation and complete structural elucidation. The combination of both NMR and mass spectrometry provides the highest level of confidence in structural assignment.

Purity assessment of 4-Acetamido-3-ethoxynitrobenzene by HPLC or GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Assessment of 4-Acetamido-3-ethoxynitrobenzene by HPLC and GC-MS

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, a key intermediate in various synthetic pathways.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, the required sensitivity, and the need for structural confirmation of unknown impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.
Selectivity High selectivity based on the choice of stationary and mobile phases.Very high selectivity due to mass analysis, allowing for the identification of co-eluting peaks.
Sensitivity Good sensitivity, typically in the parts-per-million (ppm) range with UV detection.Excellent sensitivity, often reaching parts-per-billion (ppb) levels, especially in selected ion monitoring (SIM) mode.
Impurity Identification Tentative identification based on retention time comparison with standards. Coupling with MS (LC-MS) is needed for definitive identification.Provides structural information from fragmentation patterns, enabling the identification of unknown impurities.
Quantification Excellent for precise quantification using external or internal standards.Good for quantification, though it can be more susceptible to matrix effects.
Sample Throughput Generally higher throughput compared to GC-MS.Can be lower due to longer run times and potential need for sample derivatization.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and potential non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30-70% B

    • 10-15 min: 70% B

    • 15-17 min: 70-30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150 °C (hold for 2 min)

      • Ramp: 15 °C/min to 300 °C

      • Hold: 5 min at 300 °C

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 amu

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or acetone.

Data Presentation

The following tables present hypothetical but realistic data for the purity analysis of a this compound sample by HPLC and GC-MS.

Table 1: HPLC Purity Analysis Results
Peak No.Retention Time (min)Peak Area% AreaIdentification
13.51,2000.05Unknown Impurity A
25.83,5000.15Starting Material
38.2 2,350,000 99.50 This compound
410.12,1000.09Unknown Impurity B
512.44,9000.21By-product
Table 2: GC-MS Impurity Profile
Peak No.Retention Time (min)Key Mass Fragments (m/z)Tentative Identification
16.377, 108, 123Phenolic impurity
28.993, 139Aniline derivative

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate % Purity data1->data2 data3 Generate Report data2->data3

Caption: Workflow for HPLC purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in Organic Solvent prep1->prep2 analysis1 Inject into GC prep2->analysis1 analysis2 Vaporization & Separation analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Library Search & Fragmentation Analysis data1->data2 data3 Identify Impurities data2->data3

Caption: Workflow for GC-MS impurity profiling.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC with UV detection is a robust and reliable method for routine purity testing and quantification of non-volatile impurities.[1][2][3] For comprehensive impurity profiling, especially for the identification of unknown volatile and semi-volatile impurities, GC-MS is the superior choice due to its high sensitivity and the structural information provided by mass spectrometry.[4][5][6] The selection of the most appropriate technique should be based on the specific analytical needs, the nature of the expected impurities, and the stage of drug development. In many cases, using both techniques orthogonally provides the most complete picture of a sample's purity.

References

A Spectroscopic Comparison of 4-Acetamido-3-ethoxynitrobenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the predicted spectroscopic properties of 4-Acetamido-3-ethoxynitrobenzene and three of its key positional isomers. In the fields of medicinal chemistry and materials science, the precise identification of isomers is critical, as different arrangements of substituents on an aromatic ring can lead to significant variations in chemical reactivity, biological activity, and physical properties.

Given the limited availability of direct experimental spectra for these specific compounds in public databases, this guide utilizes an exemplar-based approach. By analyzing the known spectroscopic data of structurally related molecules, we can predict the characteristic spectral features of each isomer. This guide will cover the expected differences in their ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra.

The isomers under consideration are:

  • This compound (Compound A)

  • 2-Acetamido-3-ethoxynitrobenzene (Isomer B)

  • 4-Acetamido-2-ethoxynitrobenzene (Isomer C)

  • 5-Acetamido-2-ethoxynitrobenzene (Isomer D)

Data Presentation

The following tables summarize the predicted and exemplar-based spectroscopic data for this compound and its selected isomers. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (~400 MHz, CDCl₃)
Proton Assignment Compound A Isomer B Isomer C Isomer D Rationale for Predictions
Aromatic H ~8.2 (d), ~7.8 (dd), ~7.0 (d)~7.5-7.9 (m)~8.0 (s), ~7.5 (d), ~7.2 (d)~8.5 (d), ~7.3 (dd), ~7.1 (d)The chemical shifts and coupling patterns of aromatic protons are influenced by the electron-withdrawing nitro group and electron-donating acetamido and ethoxy groups. Protons ortho to the nitro group will be the most deshielded (highest ppm).
NH (Acetamido) ~8.0 (s)~8.2 (s)~8.1 (s)~8.3 (s)The amide proton is typically a broad singlet and its chemical shift can be influenced by solvent and concentration.
CH₂ (Ethoxy) ~4.2 (q)~4.1 (q)~4.3 (q)~4.2 (q)A quartet is expected due to coupling with the adjacent methyl group. The proximity to the nitro group in Isomer C may cause a slight downfield shift.
CH₃ (Ethoxy) ~1.5 (t)~1.4 (t)~1.6 (t)~1.5 (t)A triplet is expected due to coupling with the methylene protons.
CH₃ (Acetamido) ~2.2 (s)~2.3 (s)~2.2 (s)~2.3 (s)A sharp singlet is characteristic of the acetyl methyl group.
Table 2: Predicted ¹³C NMR Spectroscopic Data (~100 MHz, CDCl₃)
Carbon Assignment Compound A Isomer B Isomer C Isomer D Rationale for Predictions
C=O (Acetamido) ~168~169~168~169The carbonyl carbon of the amide group typically appears in this region.
Aromatic C-NO₂ ~145~148~150~147The carbon directly attached to the strongly electron-withdrawing nitro group is significantly deshielded.
Aromatic C-NH ~138~135~139~136The carbon attached to the acetamido group.
Aromatic C-O ~150~152~148~153The carbon attached to the ethoxy group.
Other Aromatic C ~110-130~115-135~112-132~114-134The remaining aromatic carbons will have chemical shifts dependent on their position relative to the substituents.
CH₂ (Ethoxy) ~65~64~66~65The methylene carbon of the ethoxy group.
CH₃ (Ethoxy) ~15~14~15~14The methyl carbon of the ethoxy group.
CH₃ (Acetamido) ~25~24~25~24The methyl carbon of the acetamido group.
Table 3: Key IR Spectroscopic Data (cm⁻¹)
Vibrational Mode Compound A Isomer B Isomer C Isomer D General Observations
N-H Stretch (Amide) ~3300~3300~3300~3300A sharp to medium peak is expected.
C-H Stretch (Aromatic) ~3100-3000~3100-3000~3100-3000~3100-3000Typically weak to medium absorptions.
C-H Stretch (Aliphatic) ~2980-2850~2980-2850~2980-2850~2980-2850Characteristic of the ethoxy and acetamido methyl and methylene groups.
C=O Stretch (Amide) ~1680~1680~1680~1680A strong, sharp absorption is a key feature of the amide group.
N-O Stretch (Nitro, asymm.) ~1520~1530~1525~1520A strong absorption.
N-O Stretch (Nitro, symm.) ~1350~1355~1352~1350A strong absorption.
C-O Stretch (Ether) ~1250~1240~1260~1245A strong absorption characteristic of the aryl-alkyl ether linkage.
C-H Out-of-plane Bending ~800-900~750-850~800-900~750-850The pattern of these bands can be diagnostic of the aromatic substitution pattern.
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
Ion Compound A Isomer B Isomer C Isomer D General Fragmentation Notes
Molecular Ion [M]⁺• m/z 224m/z 224m/z 224m/z 224The molecular ion peak is expected for all isomers.
[M - CH₃CO]⁺ m/z 181m/z 181m/z 181m/z 181Loss of the acetyl radical is a common fragmentation pathway for acetanilides.
[M - C₂H₄]⁺• m/z 196m/z 196m/z 196m/z 196Loss of ethylene from the ethoxy group.
[M - NO₂]⁺ m/z 178m/z 178m/z 178m/z 178Loss of the nitro group.
[M - C₂H₅O]⁺ m/z 179m/z 179m/z 179m/z 179Loss of the ethoxy radical.
Other Fragments Further fragmentation of these primary ions will occur, though the overall patterns are expected to be similar. Minor differences in fragment ion intensities may be observed due to the different substitution patterns influencing bond stabilities.
Table 5: Predicted UV-Visible Spectroscopic Data
Parameter Compound A Isomer B Isomer C Isomer D General Observations
λₘₐₓ (nm) ~350-380~390-420~360-390~340-370The λₘₐₓ is influenced by the electronic transitions of the nitrobenzene chromophore, modified by the auxochromic acetamido and ethoxy groups. The extent of conjugation and intramolecular charge transfer will vary with the substitution pattern, leading to shifts in the absorption maximum. Isomer B, with the acetamido group ortho to the nitro group, may show a red-shift (longer wavelength) due to increased charge transfer character.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (¹H NMR) :

    • Spectrometer: 400 MHz or higher field strength.[1]

    • Pulse Angle: 30-45 degrees.[2]

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.[2]

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer: 100 MHz or corresponding field strength.[1]

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing : Apply a Fourier transform to the Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.[3]

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing : A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is usually displayed in terms of percent transmittance versus wavenumber (cm⁻¹).[4]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the ion source via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization :

    • Method: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information.[5][6]

    • Electron Energy: Typically 70 eV.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.[6]

  • Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.[7]

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.[8]

  • Instrument Setup :

    • Instrument: Dual-beam UV-Vis spectrophotometer.[9]

    • Wavelength Range: Typically 200-800 nm.

  • Data Acquisition :

    • Place a cuvette containing the pure solvent in the reference beam path.

    • Place the cuvette with the sample solution in the sample beam path.

    • Record the absorbance spectrum. The instrument automatically subtracts the absorbance of the solvent.[10][11]

  • Data Analysis : The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are important characteristic values.[9]

Visualizations

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described.

G Experimental Workflow for NMR Spectroscopy A Sample Preparation (Dissolve in Deuterated Solvent) B Place Sample in Magnet A->B C Instrument Setup (Pulse Sequence, Scans) B->C D Acquire FID C->D E Fourier Transform D->E F Phase and Baseline Correction E->F G NMR Spectrum F->G

Caption: A generalized workflow for acquiring an NMR spectrum.

G Experimental Workflow for FTIR (ATR) Spectroscopy A Place Solid Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Background Subtraction B->D C->D E IR Spectrum (%T vs. Wavenumber) D->E

Caption: A simplified workflow for FTIR spectroscopy using an ATR accessory.

G Experimental Workflow for Mass Spectrometry (EI) A Sample Introduction B Ionization (70 eV) A->B C Mass Analysis (m/z) B->C D Ion Detection C->D E Mass Spectrum (Abundance vs. m/z) D->E

Caption: The basic workflow for Electron Ionization Mass Spectrometry.

G Experimental Workflow for UV-Vis Spectroscopy A Prepare Dilute Solution C Record Sample Spectrum A->C B Record Blank Spectrum (Solvent) D Subtract Blank from Sample B->D C->D E UV-Vis Spectrum (Absorbance vs. Wavelength) D->E

Caption: A standard workflow for obtaining a UV-Vis absorption spectrum.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 4-Acetamido-3-ethoxynitrobenzene. Due to a lack of direct experimental data for this specific compound in the public domain regarding antimicrobial, anticancer, and enzyme inhibitory activities, this analysis is based on the known biological profiles of structurally related nitroaromatic and acetanilide compounds. The information herein is intended to serve as a predictive framework to guide future experimental investigations.

Executive Summary

This compound belongs to a class of chemical structures—nitroaromatics and acetanilides—known to exhibit a range of biological activities. While direct testing data for this compound is sparse, related molecules have demonstrated potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide synthesizes available data on these related compounds to forecast the likely biological profile of this compound and provides detailed experimental protocols for its future evaluation.

Carcinogenicity of this compound

A bioassay for the potential carcinogenicity of 3'-Nitro-p-acetophenetidide, a synonym for this compound, has been conducted. Dietary administration of the compound was not found to be carcinogenic in Fischer 344 rats of either sex or in female B6C3F1 mice. However, it was identified as a carcinogen in male B6C3F1 mice, leading to a significant increase in the incidence of hepatocellular carcinomas and adenomas.[1]

Comparative Analysis of Potential Biological Activities

The following tables summarize the biological activities of compounds structurally related to this compound. This data provides a basis for predicting its potential efficacy.

Potential Antimicrobial Activity

Nitroaromatic compounds are well-documented for their antimicrobial properties, often acting through the reduction of the nitro group to produce cytotoxic intermediates that can damage microbial DNA and other cellular components.[2]

Table 1: Antimicrobial Activity of Structurally Related Nitroaromatic Compounds

Compound Name/ClassTest Organism(s)Activity Metric (e.g., MIC)Reference(s)
Nitrated PyrrolomycinsPseudomonas aeruginosa, Staphylococcus aureusEffective inhibition[2]
Nitrated BenzothiazolesPseudomonas aeruginosaSignificant activity[2]
4-Nitro-1,2-phenylenediamine metal complexesStreptococcus mutansSignificant activity (40.7 mm inhibition zone for Zn(II) complex)[2]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideKlebsiella pneumoniaeAdditive or synergistic effects with antibiotics like meropenem and imipenem.[3]
Potential Anticancer Activity

The presence of a nitro group on an aromatic ring is a feature in some anticancer agents. The proposed mechanism often involves the induction of cellular stress and apoptosis.

Table 2: In Vitro Cytotoxicity of Structurally Related Nitro- and Acetamido- Compounds

Compound Name/ClassCancer Cell Line(s)Activity Metric (IC50/GI50 in µM)Reference(s)
4-nitro-substituted 1,3-diaryltriazenesVarious tumor cell linesHighly cytotoxic[4]
4-substituted-3-nitrobenzamide derivativesHCT-116, MDA-MB435, HL-60Potent antitumor activity (e.g., Compound 4a GI50 = 1.904-2.111 µM)
Phenylacetamide derivative with para-nitro group (3j)MDA-MB468 (Breast)IC50 = 0.76 µM
Dihydropyrano[3,2-b]chromene derivativesA549 (Lung), MCF-7 (Breast)High to moderate cytotoxicity
Potential Enzyme Inhibitory Activity

Acetanilide and related structures have been investigated for their ability to inhibit various enzymes, a common mechanism for therapeutic intervention.

Table 3: Enzyme Inhibitory Activity of Structurally Related Compounds

Compound Name/ClassTarget Enzyme(s)Activity Metric (e.g., IC50)Reference(s)
Acetanilide derivativesCyclooxygenase (COX) enzymesCOX-2 inhibitory action
Triterpenes (for methodological comparison)Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Promising inhibitory potential
Carpachromene (for methodological comparison)Urease, Tyrosinase, PhosphodiesteraseSignificant inhibition

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microtiter Plates: Dispense sterile broth into the wells of a 96-well microtiter plate. Create a two-fold serial dilution of the compound stock solution across the wells.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under conditions suitable for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cell lines in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes.

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and this compound at various concentrations.

  • Assay Reaction: In a suitable reaction vessel (e.g., a microplate well), combine the enzyme and the test compound. After a pre-incubation period, initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by anticancer compounds and a general workflow for biological activity screening.

G cluster_workflow Experimental Workflow for Biological Activity Screening Compound This compound and Related Compounds Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Compound->Antimicrobial Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Enzyme Enzyme Inhibition Screening Compound->Enzyme Data Data Analysis (MIC, IC50) Antimicrobial->Data Cytotoxicity->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A general experimental workflow for screening the biological activity of novel compounds.

G cluster_pathway Ras-Raf-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation regulates transcription for

Caption: The Ras-Raf-MEK-ERK signaling pathway, a key regulator of cell fate.

G cluster_pathway PI3K-Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt recruits and activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream phosphorylates Survival Cell Growth, Proliferation, Survival Downstream->Survival promotes

Caption: The PI3K-Akt signaling pathway, crucial for cell survival and growth.

References

Reactivity comparison of 4-Acetamido-3-ethoxynitrobenzene with other nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Acetamido-3-ethoxynitrobenzene with other common nitroaromatic compounds. The analysis is supported by established principles of physical organic chemistry and available experimental data for analogous structures. This document aims to assist researchers in predicting the behavior of this compound in various chemical transformations, aiding in synthetic route design and drug development.

Executive Summary

This compound is a polysubstituted nitroaromatic compound. Its reactivity is governed by the interplay of three key substituents on the benzene ring: a strongly deactivating nitro group, and two activating groups, acetamido and ethoxy. The nitro group, a powerful electron-withdrawing group, generally decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more reactive towards nucleophiles and reduction. Conversely, the acetamido and ethoxy groups are electron-donating, which can modulate the overall reactivity of the ring. The precise reactivity of this compound in specific reactions will be a function of the electronic and steric effects of these substituents.

Data Presentation: A Comparative Overview of Nitroaromatic Reactivity

To quantitatively compare the reactivity of this compound with other nitroaromatics, we can utilize Hammett substituent constants (σ) to predict the electronic effects of the acetamido and ethoxy groups on the reaction rates. Furthermore, we can compare its predicted reactivity with experimentally determined data for other substituted nitrobenzenes in key chemical transformations.

Table 1: Hammett Substituent Constants for Relevant Groups

The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the rate (k) of a reaction relative to a reference reaction (k₀). The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) is a measure of the sensitivity of a particular reaction to these effects.

Substituentσ_meta (σ_m)σ_para (σ_p)Electronic Effect
-NO₂0.710.78Strongly Electron-Withdrawing
-NHCOCH₃0.17-0.06Moderately Electron-Donating (by resonance)
-OCH₂CH₃0.12-0.24Strongly Electron-Donating (by resonance)
-CH₃-0.07-0.17Weakly Electron-Donating
-Cl0.370.23Electron-Withdrawing (by induction)
-Br0.390.23Electron-Withdrawing (by induction)

Data compiled from various sources.[1][2][3][4][5]

Analysis: The acetamido and ethoxy groups on this compound are positioned ortho and para to the nitro group. Both are electron-donating groups, which will somewhat counteract the deactivating effect of the nitro group in electrophilic aromatic substitution and enhance the electron density of the ring compared to nitrobenzene itself.

Table 2: Comparative Reactivity Data for Selected Nitroaromatics

CompoundRelative Rate of Nitration (Benzene = 1)One-Electron Reduction Potential (E'°) vs. SCE (in V)
Benzene1-
Toluene25-
Chlorobenzene0.033-0.45
Nitrobenzene6 x 10⁻⁸[6]-0.486[7]
p-Nitrotoluene--0.53
p-Chloronitrobenzene--0.45
p-Nitroaniline--0.67
This compound Predicted: > Nitrobenzene Predicted: More negative than nitrobenzene

Reactivity Comparison in Key Chemical Transformations

Electrophilic Aromatic Substitution (e.g., Nitration)

The nitro group is strongly deactivating and a meta-director in electrophilic aromatic substitution (EAS). However, the acetamido and ethoxy groups are activating, ortho, para-directors. In this compound, the directing effects of the activating groups will dominate, and electrophilic attack is expected to occur at positions ortho or para to them, and meta to the nitro group. The overall rate of EAS is expected to be significantly slower than that of benzene but faster than that of nitrobenzene due to the presence of the activating acetamido and ethoxy groups.[6][8][9][10][11]

cluster_0 Electrophilic Aromatic Substitution Nitrobenzene Nitrobenzene This compound This compound This compound->Nitrobenzene Faster Anisole Anisole Anisole->this compound Slower

Predicted relative reactivity in electrophilic aromatic substitution.
Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceuticals. The ease of reduction is influenced by the electronic environment of the nitro group. Electron-donating groups, like acetamido and ethoxy, increase the electron density on the aromatic ring, making the nitro group slightly more difficult to reduce compared to nitrobenzene. Therefore, the reduction potential of this compound is expected to be more negative than that of nitrobenzene.[7][12][13][14]

cluster_1 Ease of Nitro Group Reduction p-Nitroaniline p-Nitroaniline This compound This compound This compound->p-Nitroaniline Harder Nitrobenzene Nitrobenzene Nitrobenzene->this compound Easier

Predicted relative ease of nitro group reduction.
Nucleophilic Aromatic Substitution

The presence of a strong electron-withdrawing group like a nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[15][16][17][18][19][20] In this compound, there are no leaving groups at the positions activated by the nitro group. Therefore, direct SNAr is unlikely unless a leaving group is introduced at the 2, 4, or 6 positions relative to the nitro group. The electron-donating acetamido and ethoxy groups would slightly decrease the reactivity towards nucleophiles compared to a hypothetical nitrobenzene with a leaving group at the same position but without these donating groups.

Experimental Protocols

Protocol 1: Competitive Nitration

This experiment can be used to qualitatively compare the rate of nitration of this compound with another nitroaromatic compound.

Materials:

  • This compound

  • A reference nitroaromatic compound (e.g., nitrobenzene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates, developing chamber, and appropriate eluent

Procedure:

  • In a clean, dry round-bottom flask, dissolve equimolar amounts of this compound and the reference nitroaromatic compound in dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the flask with stirring. The amount of nitrating mixture should be substoichiometric (e.g., 0.5 equivalents relative to the total moles of aromatic compounds).

  • Allow the reaction to stir in the ice bath for 30 minutes.

  • Quench the reaction by carefully pouring the mixture over ice.

  • Extract the organic layer with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Analyze the product mixture by Thin Layer Chromatography (TLC) and/or ¹H NMR to determine the relative amounts of the nitrated products.

Protocol 2: Reduction of the Nitro Group using Stannous Chloride (SnCl₂)

This protocol describes a common method for the reduction of a nitro group to an amine.

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of stannous chloride dihydrate (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add ethyl acetate to the residue and neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino product.

  • Purify the product by column chromatography or recrystallization as needed.

cluster_2 General Workflow for Nitro Group Reduction A Dissolve Nitroaromatic in Ethanol B Add SnCl2·2H2O A->B C Reflux B->C D Monitor by TLC C->D E Work-up and Purification D->E F Characterize Product (NMR, MS) E->F

A typical experimental workflow for the reduction of a nitroaromatic compound.

Conclusion

The reactivity of this compound is a nuanced interplay of its substituent effects. The presence of the electron-donating acetamido and ethoxy groups makes it more reactive towards electrophilic substitution than nitrobenzene, while making the nitro group slightly more challenging to reduce. For nucleophilic aromatic substitution, the molecule is not activated at positions bearing suitable leaving groups in its parent structure. The provided data and protocols offer a framework for researchers to design and execute synthetic transformations involving this and related nitroaromatic compounds. Further experimental studies are warranted to precisely quantify the reactivity of this compound.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Acetamido-3-ethoxynitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of various analytical methods for the quantification of 4-Acetamido-3-ethoxynitrobenzene, a key intermediate in various synthetic processes. The comparison covers High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. Below is a summary of typical performance characteristics for each technique in the analysis of aromatic nitro compounds.

ParameterHPLC-UVUPLC-MS/MSGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999[1]> 0.999[2][3]> 0.999[4]> 0.998[5]
Linear Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL[6]2 - 40 µg/g[7]2 - 50 µg/mL[5]
Accuracy (% Recovery) 98 - 102%88.65 - 97.18%[6]84.6 - 107.8%[7]99 - 101%[8]
Precision (%RSD) < 2%[9][10]< 10%[11]< 5%[7]< 2%
Limit of Detection (LOD) ~0.03 µg/mL~0.6 µg/L[11]~0.017 µg/mL[12]~0.03 µg/mL[5]
Limit of Quantification (LOQ) ~0.1 µg/mL[13]~2.0 µg/L[11]~5 ng/mL[14]~1.0 µg/mL[5]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for structurally similar compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for the routine quantification of this compound.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely around 254 nm or a higher wavelength corresponding to the nitroaromatic chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of at least five different concentrations. Plot the peak area against concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

    • Precision: Analyze replicate injections of a standard solution to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This technique provides very high sensitivity and selectivity, making it ideal for the analysis of trace amounts of the analyte in complex matrices.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI) in negative ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions would need to be determined by infusing a standard solution of this compound.

    • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform a protein precipitation or solid-phase extraction if analyzing biological samples.

    • Dilute the final extract to fall within the linear range of the method.

  • Validation Parameters: Follow the same principles as for HPLC-UV, with typically lower concentration ranges for linearity, LOD, and LOQ.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

  • Chromatographic Conditions:

    • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Injection Mode: Splitless or split, depending on the concentration.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

    • If necessary, perform a derivatization step (e.g., silylation) to improve volatility.

  • Validation Parameters: Similar to the liquid chromatography methods, with a focus on linearity, accuracy, precision, LOD, and LOQ.

UV-Vis Spectrophotometry

This is a simple and cost-effective method suitable for the quantification of the pure compound or in simple mixtures where interfering substances do not absorb at the analytical wavelength.

  • Instrumental Parameters:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound in the chosen solvent over the UV-Vis range (typically 200-800 nm).

    • Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or acetonitrile).

  • Procedure:

    • Prepare a stock solution of the analyte of a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards and the sample solution at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

  • Validation Parameters:

    • Linearity: Assess the linearity of the calibration curve over a defined concentration range.

    • Accuracy: Perform recovery studies.

    • Precision: Measure the absorbance of a standard solution multiple times.

Visualizing the Analytical Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Result quantify->report

Caption: Workflow for HPLC-UV Analysis of this compound.

UPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Start dissolve Dissolve Sample start->dissolve extract Extract/Cleanup (if needed) dissolve->extract dilute Dilute extract->dilute inject Inject into UPLC dilute->inject separate UPLC Separation (C18) inject->separate ionize ESI Ionization separate->ionize msms MS/MS Detection (MRM) ionize->msms integrate Integrate MRM Transition msms->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Result quantify->report

Caption: Workflow for UPLC-MS/MS Analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dissolve Dissolve in Volatile Solvent start->dissolve derivatize Derivatize (if needed) dissolve->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize ms MS Detection (SIM) ionize->ms integrate Integrate Ion Chromatogram ms->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Report Result quantify->report

Caption: Workflow for GC-MS Analysis of this compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in UV-Transparent Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute scan Determine λmax dilute->scan measure Measure Absorbance at λmax scan->measure quantify Quantify vs. Calibration Curve measure->quantify report Report Result quantify->report

References

Unveiling the Antimicrobial Arsenal: A Comparative Study of Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antimicrobial potential of various nitrobenzene derivatives reveals promising candidates for future drug development. This comparative guide synthesizes key experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy against a range of microbial threats.

Nitrobenzene derivatives have long been a cornerstone in medicinal chemistry, with their versatile structures lending themselves to a wide array of biological activities.[1][2] The presence of the nitro group is often crucial, influencing the molecule's electron-withdrawing properties, polarity, and stereochemistry, which in turn can significantly impact its antimicrobial effect.[3] This guide provides a comparative analysis of the antimicrobial potential of several classes of nitrobenzene derivatives, supported by quantitative data and detailed experimental protocols.

Comparative Antimicrobial Efficacy

The antimicrobial activity of nitrobenzene derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the performance of various derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antibacterial Activity of Nitrobenzene Derivatives (MIC in µg/mL)
Derivative ClassCompoundStaphylococcus aureusPseudomonas aeruginosaEscherichia coliBacillus cereusReference
Halogenated Nitro Derivatives 9b-9d15.6–62.5---[1][3]
Pyrrole Derivatives 4b20 (µM)---[1][3]
4d-30 (µM)--[1][3]
Nitrobenzyloxy-phenol Derivatives 4b----[4]
Nitrobenzimidazole Derivatives XY-1-Good Activity-Moderate Activity[5]
XY-3-Moderate Activity-18 (mm zone of inhibition)[5]
Nitrofurazone Analogues 38<1 (0.002-0.98)--<1 (0.002-0.98)[6]
45<1 (0.002-0.98)--<1 (0.002-0.98)[6]

Note: Some values are reported in µM or as zone of inhibition in mm.

Table 2: Antifungal Activity of Nitrobenzene Derivatives (MIC/MFC in µg/mL)
Derivative ClassCompoundCandida sp.Candida albicansCandida kruseiReference
Halogenated Nitro Derivatives 9b-9d15.6–62.5 (MFC)--[1][3]
Nitrotriazole Derivatives 17b--1 (µM)[3]

Mechanism of Action: A Multi-pronged Attack

The antimicrobial activity of many nitro-containing compounds stems from the reduction of the nitro group within the microbial cell.[3] This process generates toxic intermediates, such as nitroso and superoxide species, which can subsequently damage cellular components.[3] A widely accepted model suggests that these reduced nitro species can covalently bind to DNA, leading to nuclear damage and ultimately, cell death.[3]

In some antifungal derivatives, the mechanism involves the inhibition of crucial enzymes. For instance, certain nitrotriazole derivatives exhibit potent antifungal activity by inhibiting the 14α-demethylase enzyme, which is essential for ergosterol synthesis in fungi.[3] The nitro group is thought to facilitate a strong electrostatic interaction with the Fe(II) in the heme group of the enzyme, leading to its inhibition.[3]

Experimental Workflows and Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments in the evaluation of antimicrobial potential.

Diagram 1: General Workflow for Antimicrobial Screening

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis synthesis Synthesis of Nitrobenzene Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization prep_inoculum Preparation of Microbial Inoculum characterization->prep_inoculum mic_test Minimum Inhibitory Concentration (MIC) Assay prep_inoculum->mic_test mbc_test Minimum Bactericidal/Fungicidal (MBC/MFC) Assay mic_test->mbc_test data_collection Data Collection & Tabulation mbc_test->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis

Caption: A generalized workflow for the synthesis and antimicrobial evaluation of novel compounds.

Protocol 1: Broth Dilution Method for MIC Determination
  • Preparation of Stock Solutions: Dissolve the synthesized nitrobenzene derivatives in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute the standardized suspension and add it to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Protocol 2: Synthesis of Nitro-substituted Benzimidazole Derivatives

A general method for synthesizing nitro-substituted benzimidazole derivatives involves the reaction of o-phenylenediamine with various aromatic acids in a solvent like ethanol at room temperature, followed by nitration using a mixed acid nitrating agent.[5]

  • Condensation: React o-phenylenediamine with a substituted aromatic acid in ethanol with stirring at room temperature to form the 2-substituted benzimidazole.

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid (mixed acid) to the synthesized benzimidazole derivative to introduce a nitro group onto the aromatic ring, typically at the 5-position.[5]

  • Purification and Characterization: The final product is then purified, often by recrystallization, and its structure is confirmed using techniques such as FT-IR and 1H NMR spectroscopy.[5]

Signaling Pathway: Mechanism of DNA Damage

The following diagram illustrates the proposed mechanism of action for nitroaromatic compounds that lead to DNA damage and cell death.

Diagram 2: Proposed Mechanism of Action

G Nitro_Compound Nitroaromatic Compound (R-NO2) Nitro_Radical Nitro Anion Radical (R-NO2•-) Nitro_Compound->Nitro_Radical Reduction (e.g., by nitroreductases) Nitroso Nitroso Derivative (R-NO) Nitro_Radical->Nitroso Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine DNA_Damage DNA Damage Hydroxylamine->DNA_Damage Covalent Binding to DNA Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Reductive activation of a nitroaromatic compound leading to DNA damage.

Conclusion

This comparative guide highlights the significant antimicrobial potential of nitrobenzene derivatives. The data presented indicates that specific structural modifications, such as halogenation or the inclusion of particular heterocyclic moieties, can enhance antimicrobial activity.[1][3] The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of nitrobenzene derivatives is warranted to uncover novel therapeutic agents to combat the growing threat of antimicrobial resistance.

References

Safety Operating Guide

Prudent Disposal of 4-Acetamido-3-ethoxynitrobenzene in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Acetamido-3-ethoxynitrobenzene was located. The following disposal procedures are based on established safety protocols for structurally similar nitroaromatic and acetanilide compounds. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and preventing chemical contamination. As a substituted nitrobenzene, this compound should be treated as hazardous waste. The primary method for its disposal is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general solid waste.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to don appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of solid this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust particles.[1]

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe segregation, storage, and disposal of this compound waste.

1. Waste Segregation:

  • Solid waste (e.g., residual compound, contaminated filter paper, and weighing boats) should be collected in a dedicated, properly labeled hazardous waste container.

  • Liquid waste from any experimental procedures involving this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[1]

2. Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound Waste"

    • The primary hazards associated with the compound (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

3. Waste Storage:

  • Waste containers should be sealed tightly to prevent any leaks or spills.

  • Store the sealed containers in a designated, cool, dry, and well-ventilated secondary containment area.[1] This area should be away from incompatible materials, such as strong oxidizing agents.

4. Spill and Decontamination Procedures:

  • In the event of a spill, the area should be evacuated and ventilated.

  • Appropriate PPE must be worn during cleanup.

  • The spilled solid should be carefully swept up and placed into the designated solid hazardous waste container.[2]

  • Any surfaces or equipment that have come into contact with the compound must be thoroughly decontaminated. A common procedure involves wiping the area with a suitable solvent, such as ethanol or methanol, followed by a wash with soap and water.[1]

  • All materials used for decontamination (e.g., paper towels, absorbent pads) must also be disposed of as hazardous waste.[1]

5. Arranging for Final Disposal:

  • Once the waste container is full or ready for pickup, contact your institution's EHS department to arrange for its collection by a licensed hazardous waste disposal contractor.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type spill Spill Occurs fume_hood->spill Potential Event solid_waste Collect Solid Waste in Designated Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container waste_type->liquid_waste Liquid label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid store_waste Store Sealed Container in Designated Secondary Containment label_solid->store_waste label_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Waste Collected by Licensed Disposal Service contact_ehs->end_disposal cleanup Clean Up Spill with Inert Absorbent Material spill->cleanup Yes decontaminate Decontaminate Surfaces and Equipment cleanup->decontaminate dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup dispose_cleanup->solid_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.